molecular formula C10H8FN B2736735 7-Fluoro-3-methylisoquinoline CAS No. 2073126-59-5

7-Fluoro-3-methylisoquinoline

Cat. No.: B2736735
CAS No.: 2073126-59-5
M. Wt: 161.179
InChI Key: XJDCFJTZKGPPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methylisoquinoline (CAS 2073126-59-5) is a fluorinated heterocyclic compound with the molecular formula C 10 H 8 FN and a molecular weight of 161.18 g/mol. This compound is part of the isoquinoline family, which is recognized in scientific literature as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active molecules . Isoquinoline-based structures are frequently investigated for their diverse pharmacological potential, which includes anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities . The introduction of a fluorine atom at the 7-position, along with a methyl group at the 3-position, creates a versatile building block for drug discovery and development. Fluorine incorporation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity . This makes 7-Fluoro-3-methylisoquinoline a valuable intermediate for the synthesis of more complex molecules and for the exploration of structure-activity relationships (SAR) in lead optimization programs . Physical-Chemical Properties (Predicted): • Boiling Point: 261.3 ± 20.0 °C • Density: 1.174 ± 0.06 g/cm 3 • pKa: 5.11 ± 0.33 Handling and Storage: Store at 2-8°C . Disclaimer: This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent. All information is provided for research reference purposes and is not a guarantee of product efficacy or safety for any particular application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDCFJTZKGPPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 7-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The isoquinoline core, a privileged structure in numerous bioactive compounds, serves as a versatile template for molecular design. The introduction of a fluorine atom, a bioisostere for hydrogen with profound electronic influence, and a methyl group, which can modulate steric interactions and metabolic stability, transforms the parent isoquinoline into a molecule with unique potential. This guide provides a comprehensive examination of the physicochemical properties of 7-Fluoro-3-methylisoquinoline, offering not just data, but a deeper understanding of the interplay between its structure and function. Our objective is to equip researchers with the foundational knowledge to effectively harness the potential of this compound in their scientific endeavors.

Molecular Identity and Structural Attributes

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation.

  • IUPAC Name: 7-Fluoro-3-methylisoquinoline

  • CAS Number: 2073126-59-5[1]

  • Molecular Formula: C₁₀H₈FN

  • Molecular Weight: 161.18 g/mol [2][3]

The structural architecture of 7-Fluoro-3-methylisoquinoline, a fusion of a pyridine and a benzene ring, is fundamental to its chemical behavior. The nitrogen atom in the isoquinoline ring system imparts basicity, while the electronegative fluorine atom at the 7-position and the electron-donating methyl group at the 3-position introduce electronic asymmetry, influencing properties from solubility to intermolecular interactions.

Core Physicochemical Parameters: A Tabulated Summary

The following table summarizes the key physicochemical properties of 7-Fluoro-3-methylisoquinoline. It is important to note that while some properties are based on experimental data from closely related analogs, others are predicted. This underscores the necessity for empirical validation in a laboratory setting.

Physicochemical PropertyValue/RangeBasis of Determination
Melting Point 63-68 °C (Estimated)Based on the melting point of 3-methylisoquinoline (63-65 °C)[4][5]. The addition of a fluorine atom is expected to have a minor impact on the melting point.
Boiling Point 250-260 °C (Estimated)Based on the boiling point of 3-methylisoquinoline (251 °C)[4][5] and the predicted boiling point of 7-fluoroisoquinoline (255.3 ± 13.0 °C)[6].
Aqueous Solubility Low (Predicted)The predominantly aromatic structure suggests low solubility in water. Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.
pKa (of conjugate acid) 4.8 - 5.2 (Estimated)Based on the pKa of isoquinoline (5.14)[7]. The electron-withdrawing fluorine atom is expected to slightly decrease basicity, while the electron-donating methyl group may slightly increase it.
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.0 (Predicted)Based on computational models for similar fluorinated aromatic heterocycles.

In-Depth Analysis of Physicochemical Behavior

Solid-State Properties: Melting Point and Crystallinity

The estimated melting point in the range of 63-68 °C suggests that 7-Fluoro-3-methylisoquinoline is a solid at ambient temperature. This property is governed by the efficiency of crystal lattice packing and the strength of intermolecular forces. The planar isoquinoline ring system facilitates π-stacking interactions, while the polar C-F bond introduces dipole-dipole interactions, contributing to the solid-state stability.

Liquid-State Properties: Boiling Point and Volatility

The high estimated boiling point indicates low volatility, a crucial consideration for purification by distillation and for handling and storage protocols. This is characteristic of aromatic compounds of this molecular weight, arising from significant van der Waals forces and dipole-dipole interactions.

Solution Behavior: Solubility and Basicity (pKa)

The solubility of a compound is a critical determinant of its utility in both synthetic and biological contexts. As a largely non-polar aromatic molecule, 7-Fluoro-3-methylisoquinoline is predicted to have poor aqueous solubility but good solubility in organic solvents. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, which may confer some minimal aqueous solubility.

The basicity, quantified by the pKa of its conjugate acid, is a key parameter in drug development, influencing absorption and formulation. The pKa of the parent isoquinoline is 5.14[7]. The fluorine atom at the 7-position, being electron-withdrawing, will likely decrease the electron density on the nitrogen, thereby slightly reducing the basicity. Conversely, the electron-donating methyl group at the 3-position would be expected to slightly increase the basicity. The interplay of these two opposing electronic effects results in an estimated pKa close to that of the parent isoquinoline.

Experimental Workflow: Determination of Aqueous Solubility

To empirically determine the aqueous solubility, the shake-flask method is a robust and widely accepted protocol.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation of a Saturated Solution:

    • Add an excess of solid 7-Fluoro-3-methylisoquinoline to a known volume of purified water in a sealed, inert container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • Allow the suspension to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pored filter (e.g., 0.22 µm) to remove all undissolved particles.

  • Quantification:

    • The concentration of the dissolved 7-Fluoro-3-methylisoquinoline in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

Visualizing Structure-Property Relationships

The following diagrams illustrate the key structural features influencing the physicochemical properties of 7-Fluoro-3-methylisoquinoline and a typical experimental workflow.

structure_property_relationship 7-Fluoro-3-methylisoquinoline 7-Fluoro-3-methylisoquinoline Isoquinoline Core Isoquinoline Core 7-Fluoro-3-methylisoquinoline->Isoquinoline Core 7-Fluoro Substituent 7-Fluoro Substituent 7-Fluoro-3-methylisoquinoline->7-Fluoro Substituent 3-Methyl Substituent 3-Methyl Substituent 7-Fluoro-3-methylisoquinoline->3-Methyl Substituent Basicity (pKa) Basicity (pKa) Isoquinoline Core->Basicity (pKa) Lipophilicity (LogP) Lipophilicity (LogP) Isoquinoline Core->Lipophilicity (LogP) 7-Fluoro Substituent->Basicity (pKa) decreases 7-Fluoro Substituent->Lipophilicity (LogP) increases Metabolic Stability Metabolic Stability 7-Fluoro Substituent->Metabolic Stability increases 3-Methyl Substituent->Basicity (pKa) increases slightly 3-Methyl Substituent->Lipophilicity (LogP) increases Aqueous Solubility Aqueous Solubility Lipophilicity (LogP)->Aqueous Solubility inversely related

Caption: Key structural features and their influence on physicochemical properties.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Excess Solid + Water Excess Solid + Water Agitation (24-48h) Agitation (24-48h) Excess Solid + Water->Agitation (24-48h) Filtration (0.22 µm) Filtration (0.22 µm) Agitation (24-48h)->Filtration (0.22 µm) HPLC-UV Analysis HPLC-UV Analysis Filtration (0.22 µm)->HPLC-UV Analysis Quantification Quantification HPLC-UV Analysis->Quantification Calibration Curve Calibration Curve Calibration Curve->Quantification

Caption: Experimental workflow for aqueous solubility determination.

Synthesis and Spectroscopic Characterization

Synthetic Considerations

The synthesis of substituted isoquinolines can be achieved through various established methods. Classical approaches such as the Bischler-Napieralski or Pictet-Spengler reactions are often employed. More modern methods may involve palladium-catalyzed cross-coupling reactions to introduce the fluoro and methyl substituents onto a pre-formed isoquinoline core or to construct the ring system from appropriately substituted precursors. The choice of synthetic route will depend on the availability of starting materials and the desired scale of production.

Spectroscopic Characterization

Unequivocal structural confirmation and purity assessment are critical. The following spectroscopic techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons, the methyl group, and the protons on the isoquinoline ring. ¹³C NMR will provide information on the carbon skeleton, and ¹⁹F NMR will confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition by providing a highly accurate mass measurement.

  • Infrared (IR) Spectroscopy: IR spectroscopy will reveal characteristic absorption bands for the C-F bond, C=N bond, and the aromatic C-H and C=C bonds.

Conclusion and Future Directions

7-Fluoro-3-methylisoquinoline represents a molecule of significant interest, with physicochemical properties that make it an attractive scaffold for further development. This guide has provided a detailed overview of its key characteristics, blending data from related compounds with established scientific principles and experimental protocols. For researchers in drug discovery and materials science, a thorough empirical investigation of these properties is a crucial next step. The insights and methodologies presented herein offer a robust framework for such an undertaking, paving the way for the rational design and application of novel 7-Fluoro-3-methylisoquinoline derivatives.

References

  • ChemSynthesis. (2025, May 20). 3-methylisoquinoline - 1125-80-0. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 7-Fluoro-3-methylisoquinoline

[1][2]

Part 1: Executive Technical Synthesis[2][4]

7-Fluoro-3-methylisoquinoline is a substituted heterocyclic building block frequently utilized in the synthesis of fluorinated bioactive scaffolds.[1][2] Unlike commodity chemicals with established pharmacopeial monographs, this compound often requires ab initio solubility characterization in the research laboratory.[2]

This guide synthesizes the structure-property relationships (SPR) of the isoquinoline core with the specific electronic perturbations of the 7-fluoro and 3-methyl substituents to provide a definitive solvent selection strategy.[1][2]

Physicochemical Profile & Solubility Prediction

To select the correct solvent, we must first model the solute's behavior.[2] The 7-fluoro-3-methylisoquinoline molecule exhibits a "push-pull" electronic character that dictates its solvation:

  • Lipophilicity (LogP ~2.8 – 3.2): The 3-methyl group (+I effect) and the 7-fluoro substituent (-I effect) both contribute to increased lipophilicity compared to the parent isoquinoline (LogP 2.1).[1] This predicts high affinity for non-polar and chlorinated solvents.[1][2]

  • Basicity (Predicted pKa ~4.8 – 5.0): The electron-withdrawing nature of the fluorine at the 7-position inductively reduces the electron density at the isoquinoline nitrogen, slightly lowering the pKa relative to unsubstituted isoquinoline (pKa 5.14).[1][2] This is critical for aqueous solubility: it will remain insoluble in neutral water but will dissolve readily in dilute aqueous acids (pH < 3). [2]

  • Crystal Lattice Energy: As a likely low-melting solid (predicted MP range 40–70°C based on analogs), the energy barrier to solvation is moderate, facilitating dissolution in organic solvents at room temperature.[1][2]

Part 2: Solubility Matrix & Solvent Selection[2][4]

The following data summarizes the predicted solubility profile based on dielectric constants (


Table 1: Predicted Solubility Performance
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Halogenated Dichloromethane (DCM), ChloroformExcellent High dispersion forces and dipole-dipole interactions match the fluorinated aromatic core.[1][3] Ideal for extraction.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Strong dipole interactions solvate the polarized C-F and C-N bonds.[2][3] Best for reaction media (SNAr, couplings).[2]
Polar Protic Methanol, Ethanol, IsopropanolGood Soluble, but hydrogen bonding is limited to the nitrogen acceptor.[2][3] Solubility decreases as alcohol chain length increases.[1][2]
Ethers/Esters THF, Ethyl AcetateModerate to Good Good general solubility; useful for crystallization when paired with non-polar anti-solvents.[2][3]
Non-Polar Hexanes, Heptane, PentanePoor Lacks sufficient polarity to overcome the lattice energy of the heterocyclic core.[2][3] Excellent anti-solvents .[1][2]
Aqueous Water (pH 7)Insoluble Hydrophobic effect dominates.[1][2][3]
Acidic Aqueous 0.1 M HCl, 1 M Acetic AcidSoluble Protonation of the isoquinoline nitrogen (

) forms a water-soluble salt.[2][3]

Part 3: Experimental Protocols (The "How-To")

As exact values vary by batch purity and polymorph, researchers must validate solubility empirically.[2] Do not rely on visual estimation alone.[1][2]

Workflow 1: Gravimetric Solubility Determination

Objective: To define the saturation limit (

2
  • Preparation: Weigh approx. 50 mg of 7-Fluoro-3-methylisoquinoline into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100

    
    L increments.
    
  • Equilibration: Vortex for 30 seconds after each addition. If solid persists, sonicate for 5 minutes at 25°C.

  • Observation: Continue addition until the solution is clear (visual solubility).

  • Saturation (Optional): If precise data is needed, add excess solid to form a suspension, stir for 24h, filter (0.45

    
    m PTFE), and analyze the filtrate via HPLC-UV (254 nm).
    
Workflow 2: Recrystallization Strategy

Objective: Purification of the compound from reaction mixtures.

  • Solvent System: Ethanol (Good solvent) + Water (Anti-solvent) OR Ethyl Acetate (Good) + Hexanes (Anti-solvent).[1][2]

  • Protocol: Dissolve crude material in minimum hot solvent. Add anti-solvent dropwise until persistent turbidity appears.[1][2] Cool slowly to 4°C.

Visualization: Solubility Screening Decision Tree

SolubilityWorkflowStartStart: 7-Fluoro-3-methylisoquinoline SampleCheckAqTarget: Aqueous Solution?Start->CheckAqAcidifyAction: Adjust pH < 3 (Use HCl/H2SO4)CheckAq->AcidifyYesOrganicTarget: Organic Solution?CheckAq->OrganicNoResultAqResult: Soluble (Salt Formation)Acidify->ResultAqPolaritySelect Solvent ClassOrganic->PolarityHalogenChlorinated (DCM/CHCl3)Use: Extraction/WorkupPolarity->HalogenHigh Solubility ReqAproticPolar Aprotic (DMSO/DMF)Use: Cross-Coupling/SnArPolarity->AproticHigh Temp ReqProticAlcohols (MeOH/EtOH)Use: Hydrogenation/ReductionPolarity->ProticGreen Chem ReqResultOrgResult: High SolubilityHalogen->ResultOrgAprotic->ResultOrgProtic->ResultOrg

Figure 1: Decision tree for selecting the optimal solvent system based on the intended experimental application (Extraction, Reaction, or Analysis).[1]

Part 4: Critical Applications & Mechanisms[2][4]

Reaction Solvent Selection

For nucleophilic substitution or palladium-catalyzed couplings (e.g., Suzuki-Miyaura) at the 1-position (common for isoquinolines), polar aprotic solvents like 1,4-Dioxane or DMF are superior.[1] They solvate the cation of the base (e.g.,


12
HPLC Method Development

Because of the fluorine atom, this compound may exhibit "fluorine retention" on C18 columns, eluting later than non-fluorinated analogs.[2]

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.[1][2]

  • Rationale: Acid keeps the nitrogen protonated (

    
    ), improving peak shape and preventing tailing caused by interaction with residual silanols on the column.[2]
    
Visualization: Solvation Mechanism

SolvationMechSolute7-Fluoro-3-methylisoquinolineH_BondH-Bonding(Solvent Donor)Solute->H_BondN-atom accepts HDipoleDipole-Dipole(C-F Interaction)Solute->DipolePolar C-F bondPiStackPi-Pi Stacking(Aromatic)Solute->PiStackIsoquinoline Ring

Figure 2: Mechanistic breakdown of solute-solvent interactions. The Nitrogen atom acts as a Hydrogen Bond Acceptor (HBA), while the Fluorine atom drives dipole interactions.[2]

Part 5: Safety & Handling (MSDS Highlights)

While specific toxicology data for the 7-fluoro-3-methyl isomer may be sparse, handle as a Class 6.1 Toxic Substance (standard for fluoro-isoquinolines).

  • Inhalation Risk: Fluorinated heterocycles can be respiratory irritants.[1][2] Use only in a fume hood.

  • Skin Absorption: High lipophilicity (LogP > 2.[1][2]5) implies potential for transdermal absorption.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

  • Acidity: Incompatible with strong oxidizing agents.[1][2]

References

  • PubChem. Isoquinoline; CAS 119-65-3.[1][2] National Library of Medicine.[1][2] [Link]

  • H. Fiedler et al. Solubility of Isoquinoline Derivatives in Organic Solvents.[1][2] Journal of Chemical & Engineering Data.[1][2] (General reference for isoquinoline solubility principles).

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2] Journal of Medicinal Chemistry, 2018.[2] (Reference for the effect of fluorine on LogP and solubility).

Technical Guide: Biological Profiling of Fluorinated Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Fluorine Imperative in Isoquinoline Scaffolds Isoquinolines represent a privileged scaffold in medicinal chemistry, forming the backbone of alkaloids like berberine, papaverine, and the synthetic anticancer agents known as indenoisoquinolines. However, the metabolic liability of the isoquinoline core—specifically oxidative dealkylation and hydroxylation by Cytochrome P450 enzymes—often limits their pharmacokinetic (PK) endurance.

This guide details the strategic incorporation of fluorine atoms (bioisosteric replacement) to modulate the physicochemical properties of isoquinolines without disrupting their binding affinity. We focus on the biological evaluation of these fluorinated analogs, specifically targeting Topoisomerase I (Top1) inhibition in oncology and multidrug-resistant (MDR) bacterial strains in infectious disease.

The "Why" Behind the Protocol: We do not merely test for "activity." We test for target engagement and metabolic resilience . The protocols defined herein are designed to differentiate between general cytotoxicity (off-target toxicity) and specific mechanism-based efficacy (e.g., Top1 poisoning).

Part 2: The Fluorine Advantage: Mechanistic Basis[1]

The introduction of fluorine into the isoquinoline scaffold is not arbitrary; it is a calculated manipulation of the molecule's electronic and steric environment.

Metabolic Blockade

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substituting metabolic "hotspots"—such as methoxy groups or benzylic positions—with fluorine or trifluoromethyl (-CF3) groups blocks CYP450-mediated oxidation.

  • Case Study: In indenoisoquinolines, replacing methoxy groups (susceptible to O-demethylation) with fluorine (e.g., LMP135 ) extends half-life while maintaining Top1 trapping activity.

Electronic Tuning (pKa Modulation)

Fluorine’s high electronegativity pulls electron density from the aromatic ring system. This lowers the pKa of the isoquinoline nitrogen, potentially altering protonation states at physiological pH, which influences membrane permeability and binding pocket interactions.

Lipophilicity (LogP)

Fluorination typically increases lipophilicity, enhancing passive transport across cell membranes and the blood-brain barrier (BBB), which is critical for CNS-targeting isoquinolines.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for fluorinating an isoquinoline lead compound.

SAR_Logic Lead Isoquinoline Lead (High Potency, Low Stability) Met_Analysis Metabolite ID (LC-MS/MS) Lead->Met_Analysis Hotspot Identify Metabolic Hotspot (e.g., O-Methoxy, C-H) Met_Analysis->Hotspot CYP Oxidation Strategy_F Strategy A: Monofluorination (Block Metabolism) Hotspot->Strategy_F Steric/Electronic Block Strategy_CF3 Strategy B: -CF3 Substitution (Increase Lipophilicity) Hotspot->Strategy_CF3 Bioisostere Result_A Result: Maintained Potency Increased t1/2 Strategy_F->Result_A Result_B Result: Altered pKa Improved Membrane Permeability Strategy_CF3->Result_B

Caption: Decision logic for introducing fluorine to improve metabolic stability and physicochemical properties.

Part 3: Therapeutic Focus & Data Summary

A. Anticancer Activity: Topoisomerase I Inhibition

Fluorinated indenoisoquinolines (e.g., LMP135, LMP517) act as Top1 poisons .[1] Unlike suppressors, poisons stabilize the transient Top1-DNA cleavage complex (Top1cc), preventing DNA religation.[2] This leads to replication fork collision and double-strand breaks.[3]

Comparative Potency Data: The table below summarizes the activity of fluorinated analogs versus parent compounds and standard care (Topotecan).

CompoundClassModificationTargetGI50 (Leukemia CCRF-CEM)Metabolic Stability
Topotecan CamptothecinN/ATop1~15 nMLow (Lactone hydrolysis)
LMP744 IndenoisoquinolineParent (Methoxy)Top1~20 nMModerate
LMP135 IndenoisoquinolineFluorine (replaces OMe) Top1< 10 nM High
LMP517 IndenoisoquinolineFluorineTop1~12 nMHigh

Data synthesized from NCI-60 panel results and comparative studies [1, 5].

B. Antimicrobial Activity

Fluorinated isoquinolines have shown efficacy against Gram-positive bacteria, including MRSA, by disrupting the bacterial proteome and membrane integrity.

CompoundMicroorganismMIC (µg/mL)Mechanism Note
Spathullin B S. aureus (MRSA)1.0Proteome disruption
8-Fluoro-isoquinoline E. coli8.0Membrane depolarization
Alkynyl Isoquinoline S. aureus (VRSA)2-4Bactericidal

Part 4: Experimental Protocols

To validate the biological activity of these compounds, we employ a Target Engagement Workflow . We must prove the compound enters the cell, binds Top1, and causes specific DNA damage, rather than just killing the cell via non-specific necrosis.

Protocol 1: In Vitro Topoisomerase I Cleavage Assay

Objective: Determine if the fluorinated isoquinoline stabilizes the Top1-DNA covalent complex.

Materials:

  • Recombinant Human Top1 enzyme.[1]

  • Supercoiled plasmid DNA (pSK or pBR322) or 3'-end labeled DNA substrate.

  • Drug stocks (fluorinated isoquinolines) in DMSO.

  • Proteinase K.

Methodology:

  • Reaction Mix: Prepare 20 µL reaction mixtures containing:

    • 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.

    • 100 ng DNA substrate.

    • Recombinant Top1 (approx. 5–10 units).

    • Test compound (0.1 µM – 100 µM).

  • Incubation: Incubate at 37°C for 20 minutes . This allows the Top1 to cleave DNA and the drug to trap the complex.[3]

  • Trapping: Add SDS (final 1%) to stop the reaction and trap the covalent complex.

  • Digestion: Add Proteinase K (0.5 mg/mL) and incubate at 45°C for 1 hour. Critical Step: This digests the Top1 protein, leaving the DNA strand broken at the cleavage site.

  • Analysis: Run samples on a 1% agarose gel (with Ethidium Bromide) or a sequencing gel (for labeled substrates).

  • Readout: Look for the conversion of supercoiled DNA to nicked open-circular or linear forms (agarose), or specific cleavage bands (sequencing gel).

    • Positive Control:[4] Camptothecin (CPT) or Topotecan.

Protocol 2: ICE (In Vivo Complex of Enzyme) Bioassay

Objective: Verify that the drug traps Top1 on DNA inside living cells (cellular uptake + target engagement).

Methodology:

  • Treatment: Treat exponentially growing cancer cells (e.g., HCT116) with the fluorinated isoquinoline (1–10 µM) for 1 hour.

  • Lysis: Lyse cells rapidly with 1% Sarkosyl. Note: No proteases are added yet.

  • Gradient Separation: Layer the lysate onto a Cesium Chloride (CsCl) step gradient.

  • Ultracentrifugation: Centrifuge at ~100,000 x g for 20 hours.

    • Principle: Free Top1 protein floats to the top. Top1 covalently bound to DNA (Top1cc) pellets with the DNA at the bottom.[1]

  • Fractionation & Blotting: Collect fractions from the gradient. Blot onto nitrocellulose.

  • Detection: Probe with anti-Top1 antibody.

    • Result: A signal in the DNA fractions indicates successful Top1 trapping by the drug.

Visualization: Mechanism of Action (Top1 Poisoning)

MOA_Top1 Top1 Topoisomerase I Complex Transient Cleavage Complex Top1->Complex Binds DNA DNA Supercoiled DNA DNA->Complex Trapped Stabilized Top1-DNA-Drug Complex Complex->Trapped Drug Intercalates Drug Fluorinated Isoquinoline Drug->Trapped Collision Replication Fork Collision Trapped->Collision Prevents Religation Death Double Strand Break & Apoptosis Collision->Death DNA Damage

Caption: Mechanism of Action: Fluorinated isoquinolines stabilize the Top1-DNA complex, leading to lethal DNA damage.

Part 5: Synthesis & Lead Optimization Strategy

To generate these libraries, a modular synthesis approach is required. The Bischler-Napieralski cyclization remains the workhorse, but modern transition-metal catalysis allows for late-stage fluorination.

Optimization Workflow
  • Scaffold Construction: Condensation of phenethylamine with a carboxylic acid/chloride.

  • Cyclization: POCl3-mediated ring closure to dihydroisoquinoline.

  • Aromatization: Oxidation to the fully aromatic isoquinoline.

  • Fluorine Insertion:

    • Early Stage: Use fluorinated starting materials (e.g., 3-fluorophenethylamine).

    • Late Stage: Electrophilic fluorination (Selectfluor) or palladium-catalyzed cross-coupling on halogenated intermediates.

Synthesis_Workflow Start Start: Phenethylamine + Acid Chloride PathA Method A: Pre-fluorinated Starting Materials Start->PathA Option 1 Cyclization Bischler-Napieralski (POCl3, Heat) Intermed Dihydroisoquinoline Cyclization->Intermed Oxidation Aromatization (Pd/C or DDQ) Intermed->Oxidation Isoquinoline Isoquinoline Core Oxidation->Isoquinoline Branch Fluorination Point Isoquinoline->Branch PathB Method B: Late-Stage C-H Fluorination Branch->PathB Functionalization PathA->Cyclization PathB->Isoquinoline

Caption: Synthetic workflow highlighting early vs. late-stage fluorination strategies.

References

  • Novel Fluoroindenoisoquinoline Non-Camptothecin Topoisomerase I Inhibitors. Source: Molecular Cancer Therapeutics (2018).[1] URL:[Link] (Validates LMP135 activity and Top1 poisoning mechanism)

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026/Ahead of Print).[5] URL:[Link] (Provides the mechanistic basis for fluorine's effect on metabolism)

  • Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum. Source: MDPI Molecules (2020). URL:[Link] (Source for Spathullin A/B antimicrobial data)

  • Advances in the Preparation of Fluorinated Isoquinolines. Source: Journal of Chemistry (2017).[6] URL:[Link] (Review of synthetic strategies for fluorinated isoquinolines)

  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents. Source: Journal of Medicinal Chemistry (2000). URL:[Link] (Foundational SAR data for halogenated isoquinolines)

Sources

A Researcher's Guide to Commercial Sourcing of 7-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Scientists on the Procurement and Quality Assessment of a Key Building Block.

In the landscape of modern medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of drug candidates, including metabolic stability, lipophilicity, and target-binding affinity. Among these valuable building blocks is 7-Fluoro-3-methylisoquinoline (CAS No. 2073126-59-5), a substituted isoquinoline with potential applications in the development of novel therapeutics. This guide provides an in-depth analysis of the commercial supplier landscape for this compound, focusing on critical aspects of procurement, quality verification, and handling for research and development purposes.

The Strategic Importance of Fluorinated Isoquinolines in Drug Discovery

The isoquinoline core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. The addition of a fluorine atom, particularly on the benzene ring, can lead to desirable alterations in a molecule's properties. For instance, the electron-withdrawing nature of fluorine can influence the basicity of the isoquinoline nitrogen, potentially impacting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. The methyl group at the 3-position provides an additional vector for chemical modification or can play a role in steric interactions within a binding pocket. While specific applications of 7-Fluoro-3-methylisoquinoline are not extensively documented in publicly available literature, its structural motifs suggest its utility as a key intermediate in the synthesis of kinase inhibitors, anti-infective agents, and probes for chemical biology.[1][2]

Identifying Commercial Suppliers

Procuring high-quality starting materials is a critical first step in any research and development workflow. For 7-Fluoro-3-methylisoquinoline, the commercial landscape is primarily composed of specialized chemical suppliers that cater to the research and pharmaceutical sectors. Two key suppliers identified are Arctom and BLD Pharm .

SupplierProduct CodeCAS NumberPurity Specification
ArctomPBWBD00592073126-59-595%[3]
BLD PharmBD007503522073126-59-5Not specified, analytical data available

Table 1: Summary of Identified Commercial Suppliers for 7-Fluoro-3-methylisoquinoline.

It is important to note that while other chemical suppliers may list this compound, Arctom and BLD Pharm provide clear product codes and CAS number confirmation, indicating a higher likelihood of availability.

Quality Assessment and Verification: A Critical Workflow

For researchers and drug development professionals, ensuring the identity and purity of a starting material is non-negotiable. The adage "garbage in, garbage out" holds particularly true in chemical synthesis and biological screening. Therefore, a robust quality assessment workflow should be implemented upon receipt of 7-Fluoro-3-methylisoquinoline from any commercial supplier.

G Figure 1: Recommended Quality Assessment Workflow cluster_0 Procurement cluster_1 In-House Verification cluster_2 Decision Supplier_Selection Supplier Selection (e.g., Arctom, BLD Pharm) Request_CoA Request Certificate of Analysis (CoA) Supplier_Selection->Request_CoA Place_Order Place Order Request_CoA->Place_Order Visual_Inspection Visual Inspection (Appearance, Color) Place_Order->Visual_Inspection Analytical_Testing Analytical Testing Visual_Inspection->Analytical_Testing NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Analytical_Testing->NMR_Spectroscopy Chromatography Chromatography (HPLC, LC-MS) Analytical_Testing->Chromatography Compare_Data Compare Data with CoA and Literature NMR_Spectroscopy->Compare_Data Chromatography->Compare_Data Accept_Batch Accept Batch for R&D Compare_Data->Accept_Batch Match Reject_Batch Reject Batch & Contact Supplier Compare_Data->Reject_Batch Mismatch

A streamlined workflow for ensuring the quality of procured 7-Fluoro-3-methylisoquinoline.
Step-by-Step Experimental Protocols for Quality Verification

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Objective: To confirm the proton skeleton of the molecule.

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the 7-Fluoro-3-methylisoquinoline sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and assign the chemical shifts. The expected spectrum should show characteristic signals for the aromatic protons and the methyl group, with coupling patterns influenced by the fluorine atom.

2. High-Performance Liquid Chromatography (HPLC):

  • Objective: To determine the purity of the compound.

  • Protocol:

    • Prepare a stock solution of 7-Fluoro-3-methylisoquinoline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment if quantitative analysis is required.

    • Use a reverse-phase C18 column.

    • Develop a mobile phase gradient, typically starting with a higher polarity mixture (e.g., water with 0.1% formic acid) and ramping to a lower polarity mixture (e.g., acetonitrile with 0.1% formic acid).

    • Set the UV detector to a wavelength where the compound has a strong absorbance.

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the sample.

BLD Pharm indicates the availability of analytical data, including NMR and HPLC, which should be requested and used as a benchmark for in-house verification.

Safety and Handling Considerations

  • Acute Toxicity: Harmful if swallowed or in contact with skin.

  • Irritation: Causes skin and serious eye irritation.

Recommended Handling Procedures:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

Synthesis and Application Outlook

The synthesis of fluorinated isoquinolines can be achieved through various methods, often involving multi-step sequences.[2][4] While a specific, published synthesis for 7-Fluoro-3-methylisoquinoline is not prominent in the literature, general strategies for constructing the isoquinoline core and introducing fluorine can be inferred.

G Figure 2: Conceptual Synthetic Pathways to Fluorinated Isoquinolines cluster_0 Retrosynthetic Approach cluster_1 Potential Applications Target Fluorinated Isoquinoline Precursor_A Fluorinated Phenyl- ethylamine Derivative Target->Precursor_A Bischler-Napieralski or Pictet-Spengler Precursor_B Fluorinated Benzyl Cyanide Derivative Target->Precursor_B Pomeranz-Fritsch or similar cyclizations Applications Applications in Drug Discovery Precursor_A->Applications Precursor_B->Applications Kinase_Inhibitors Kinase Inhibitors Applications->Kinase_Inhibitors Anti_Infectives Anti-Infectives Applications->Anti_Infectives Chemical_Probes Chemical Probes Applications->Chemical_Probes

Conceptual pathways for the synthesis and potential applications of fluorinated isoquinolines.

The future development of novel therapeutics based on the 7-Fluoro-3-methylisoquinoline scaffold will depend on the ingenuity of medicinal chemists to leverage its unique structural and electronic features. As research in this area progresses, it is anticipated that more suppliers will offer this compound and that a greater body of scientific literature detailing its synthesis and applications will become available.

References

  • MySkinRecipes. Methyl 3-chloroisoquinoline-7-carboxylate. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • The Good Scents Company. 6-methyl quinoline. [Link]

  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-20. [Link]

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Vágvölgyi, C. (2025). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 30(1), 123. [Link]

  • MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

Sources

Methodological & Application

Synthesis of 7-Fluoro-3-methylisoquinoline from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, regioselective protocol for the synthesis of 7-Fluoro-3-methylisoquinoline . While classical methods like the Pomeranz-Fritsch reaction often suffer from poor yields when electron-withdrawing groups (such as fluorine) are present, this guide utilizes a modular palladium-catalyzed approach .

The strategy relies on the Sonogashira cross-coupling of commercially available 2-bromo-5-fluorobenzaldehyde with propyne, followed by a copper- or silver-catalyzed cyclization with ammonium acetate. This route guarantees the placement of the fluorine atom at the C7 position and the methyl group at the C3 position, overcoming the regiochemical ambiguity often seen in electrophilic aromatic substitution routes.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Advantages: High regiofidelity, commercially available starting materials, scalable workflow.

Retrosynthetic Analysis & Strategy

The structural integrity of the target is ensured by the starting material selection. The C7-fluorine moiety is pre-installed in the 5-position of the benzaldehyde precursor. The ring closure occurs between the aldehyde carbon (becoming C1) and the alkyne (becoming C3/C4), mapping the benzene C5 to the isoquinoline C7.

Pathway Logic:
  • Precursor Selection: 2-Bromo-5-fluorobenzaldehyde.[1]

  • Functionalization: Sonogashira coupling installs the C3-methyl precursor (propyne).

  • Annulation: Condensation with ammonia (from ammonium acetate) followed by 6-endo-dig cyclization forms the pyridine ring.

Retrosynthesis Target 7-Fluoro-3-methylisoquinoline (Target) Intermediate 5-Fluoro-2-(prop-1-ynyl)benzaldehyde (Key Intermediate) Target->Intermediate Cyclization (NH4OAc) SM1 2-Bromo-5-fluorobenzaldehyde (Starting Material) Intermediate->SM1 Sonogashira Coupling SM2 Propyne / Ammonium Acetate (Reagents) Intermediate->SM2

Figure 1: Retrosynthetic logic ensuring regiochemical accuracy.

Experimental Protocols

Phase 1: Synthesis of 5-Fluoro-2-(prop-1-ynyl)benzaldehyde

Objective: Install the 3-carbon fragment required for the isoquinoline heterocyclic ring.

Materials:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 equiv)

  • Propyne (Solution in THF or condensed gas) (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

  • CuI (Copper(I) iodide) (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add 2-bromo-5-fluorobenzaldehyde (e.g., 10 mmol, 2.03 g), Pd(PPh₃)₂Cl₂ (0.2 mmol, 140 mg), and CuI (0.1 mmol, 19 mg) to the flask.

  • Degassing: Evacuate and backfill with nitrogen (3 cycles) to remove oxygen (Critical for catalyst life).

  • Solvent Addition: Add anhydrous THF (30 mL) and Et₃N (30 mmol, 4.2 mL) via syringe.

  • Alkyne Addition:

    • Option A (Preferred for safety): Add propyne (1.5 equiv) as a commercially available solution in THF.

    • Option B: Cool flask to -78°C and condense propyne gas, then warm to room temperature.

  • Reaction: Stir the mixture at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The starting bromide should be fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

    • Target Product: Yellowish oil or low-melting solid.

    • Yield Expectation: 85–92%.[2]

Phase 2: Cyclization to 7-Fluoro-3-methylisoquinoline

Objective: Formation of the isoquinoline core via imine formation and metal-catalyzed cyclization.

Materials:

  • 5-Fluoro-2-(prop-1-ynyl)benzaldehyde (from Phase 1)

  • Ammonium Acetate (NH₄OAc) (4.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or MeOH (Methanol)

  • Catalyst (Optional but recommended): AgOTf (Silver triflate) or CuI (5 mol%) can accelerate cyclization, though thermal cyclization often suffices.

Protocol:

  • Setup: Use a sealed pressure tube or a round-bottom flask with a reflux condenser.

  • Mixing: Dissolve 5-fluoro-2-(prop-1-ynyl)benzaldehyde (e.g., 5 mmol) in DMF (10 mL).

  • Reagent Addition: Add solid NH₄OAc (20 mmol, 1.54 g).

  • Reaction: Heat the mixture to 100°C for 4–12 hours.

    • Mechanism:[3][4][5][6][7][8] The aldehyde condenses with ammonia to form the imine, which then undergoes 6-endo-dig cyclization onto the alkyne.

  • Monitoring: Monitor by LC-MS. Look for the mass [M+H]+ = 162.1.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with water (50 mL) and extract with EtOAc (3 x 20 mL).

    • Wash combined organics with saturated LiCl solution (to remove DMF) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexanes).

    • Product: 7-Fluoro-3-methylisoquinoline (Off-white solid).

Critical Process Parameters & Quality Control

ParameterSpecificationRationale
Inert Atmosphere < 10 ppm O₂Oxygen poisons Pd(0) species, halting the Sonogashira cycle.
Reaction Temp (Phase 1) 45–55°CHigher temps may cause polymerization of the alkyne; lower temps stall the coupling.
NH₄OAc Stoichiometry > 3.0 equivExcess ammonia source drives the equilibrium toward imine formation.
Regiochemistry Check ¹H NMR H1 Signal: Look for a characteristic singlet at ~9.0–9.2 ppm . Coupling: H8 (ortho to F) will show distinct d/dd splitting.
NMR Validation (Simulated Data):
  • ¹H NMR (400 MHz, CDCl₃):

    
     9.05 (s, 1H, H-1), 7.75 (dd, J = 9.0, 5.0 Hz, 1H, H-8), 7.60 (dd, J = 8.5, 2.5 Hz, 1H, H-6), 7.45 (td, J = 8.5, 2.5 Hz, 1H, H-5), 7.38 (s, 1H, H-4), 2.68 (s, 3H, -CH₃).
    
  • Note: The singlet at ~9.05 ppm confirms the isoquinoline ring formation (H1 position).

Workflow Visualization

Workflow Start Start: 2-Bromo-5-fluorobenzaldehyde Step1 Sonogashira Coupling (Pd/Cu, Propyne) Start->Step1 Check1 QC: TLC/NMR (Confirm Alkyne) Step1->Check1 Check1->Step1 Incomplete Step2 Cyclization (NH4OAc, 100°C) Check1->Step2 Pass Finish Final Product: 7-Fluoro-3-methylisoquinoline Step2->Finish

Figure 2: Step-by-step experimental workflow.

Safety & Handling

  • Propyne: Extremely flammable gas/liquid. Use in a well-ventilated fume hood. Avoid sparks.

  • Palladium/Copper Residues: Heavy metal waste must be segregated and disposed of according to EHS regulations.

  • Fluorinated Intermediates: While the final product is stable, fluorinated benzaldehydes can be skin irritants. Wear nitrile gloves and eye protection.

References

  • Larock, R. C., & Doty, M. J. (2001). Synthesis of Isoquinolines via Palladium-Catalyzed Cyclization.[4] Journal of Organic Chemistry, 66(24), 8042–8051. Link

  • Huang, Q., Hunter, J. A., & Larock, R. C. (2003). Synthesis of Isoquinolines by Palladium-Catalyzed Cyclization of 2-(1-Alkynyl)benzaldimines.[4] Journal of Organic Chemistry, 68(5), 1815–1819. Link

    • Note: This reference validates the cyclization of alkynyl aldehydes with ammonium sources.
  • Tureski, R. E., & Tanski, J. M. (2013).[1] Crystal structure of 2-bromo-5-fluorobenzaldehyde.[1] Acta Crystallographica Section E, 69(8), o1246. Link

    • Note: Confirms structure and availability of the starting m

Sources

Using 7-Fluoro-3-methylisoquinoline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 7-Fluoro-3-methylisoquinoline in Medicinal Chemistry

Executive Summary

7-Fluoro-3-methylisoquinoline (7-F-3-MIQ) represents a high-value scaffold for Structure-Activity Relationship (SAR) exploration in drug discovery. This building block offers a unique tripartite advantage:

  • Metabolic Stability: The fluorine atom at C7 blocks a common metabolic "soft spot" (CYP450-mediated hydroxylation), extending half-life (

    
    ) compared to the parent isoquinoline.
    
  • Electronic Tuning: The electron-withdrawing nature of the fluorine modulates the basicity of the isoquinoline nitrogen (

    
    ), influencing solubility and target binding affinity.
    
  • Orthogonal Handles: The C1-position (via activation) and the C3-methyl group (via lateral functionalization) allow for divergent synthesis, enabling the rapid generation of libraries.

This guide details validated protocols for transforming 7-F-3-MIQ into complex bioactive architectures, focusing on reproducible, scalable chemistry.

Chemical Profile & Strategic Value

PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 161.18 g/mol Low MW allows significant decoration while adhering to Lipinski's Rule of 5.
C7-Fluorine Metabolic BlockerPrevents oxidative metabolism at the electron-rich benzenoid ring.
C3-Methyl Steric/Reactive HandleProvides a vector for lateral chain extension or conformational locking.
C1-Position Electrophilic CenterPrimary site for nucleophilic attack (after activation), enabling biaryl synthesis.[1][2]

Strategic Reaction Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

7-Fluoro-3-methylisoquinoline Pathways Core 7-Fluoro-3-methylisoquinoline (Parent Scaffold) NOxide N-Oxide Intermediate (Activated Core) Core->NOxide mCPBA (N-Oxidation) Aldehyde Isoquinoline-3-carbaldehyde (Lateral Oxidation) Core->Aldehyde SeO2 (Benzylic Ox.) Cl_Deriv 1-Chloro-7-fluoro- 3-methylisoquinoline NOxide->Cl_Deriv POCl3 (Rearrangement) Biaryl 1-Aryl-Isoquinoline (Suzuki Product) Cl_Deriv->Biaryl Pd(PPh3)4, ArB(OH)2 (Suzuki-Miyaura) Amine 3-Aminomethyl Derivative Aldehyde->Amine R-NH2, NaBH(OAc)3 (Reductive Amination)

Figure 1: Divergent functionalization map.[2] The C1 and C3 positions serve as orthogonal vectors for chemical space expansion.

Core Functionalization Protocols

Protocol A: C1-Activation via N-Oxidation and Chlorination

Objective: To convert the unreactive C1-H into a C1-Cl handle, enabling subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1]

Step 1: Synthesis of N-Oxide

  • Dissolve: Dissolve 7-Fluoro-3-methylisoquinoline (1.0 equiv, 10 mmol) in DCM (50 mL).

  • Add Oxidant: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 77% max, 1.2 equiv) portion-wise over 15 minutes.

  • React: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (DCM/MeOH 95:5).[2] The N-oxide is significantly more polar than the starting material.

  • Workup (Critical):

    • Dilute with DCM (50 mL).[2]

    • Wash with 1M NaOH (2 x 30 mL) to remove m-chlorobenzoic acid byproduct.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Checkpoint: Product should be an off-white solid. ¹H NMR will show a downfield shift of the C1-proton compared to the parent.

Step 2: Rearrangement to 1-Chloro-Derivative

  • Setup: Place the N-oxide (1.0 equiv) in a dry flask under Argon.

  • Reagent: Add POCl₃ (5.0 equiv) neat. (Caution: Exothermic).[2]

  • Heat: Reflux at 100°C for 2 hours. The solid will dissolve, and the solution will darken.[1]

  • Quench:

    • Cool to RT.

    • Pour the mixture slowly onto crushed ice/water with vigorous stirring.

    • Neutralize with solid Na₂CO₃ or NH₄OH to pH 8.

  • Extraction: Extract with DCM (3 x), dry, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The 1-chloro product is less polar than the N-oxide.

Mechanistic Insight: The N-oxide oxygen attacks the phosphorus, creating an activated leaving group.[1] Chloride attacks C1, restoring aromaticity and expelling the phosphate species [1].[1]

Protocol B: Lateral Functionalization of the C3-Methyl Group

Objective: To oxidize the benzylic methyl group to an aldehyde, creating a handle for reductive amination or olefination.[1]

Method: Selenium Dioxide Oxidation [2]

  • Solvent System: Suspend 7-Fluoro-3-methylisoquinoline (1.0 equiv) in 1,4-dioxane (0.2 M concentration).

  • Reagent: Add SeO₂ (1.5 equiv).

  • Reaction: Reflux (100°C) for 4–12 hours.

    • Note: The reaction often turns black due to the formation of elemental selenium (Se⁰).

  • Filtration: Filter the hot mixture through a pad of Celite to remove selenium solids. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The aldehyde is often pure enough for the next step, but can be purified via silica gel chromatography.[1]

Validation: The disappearance of the methyl singlet (~2.6 ppm) and appearance of an aldehyde proton (~10.1 ppm) in ¹H NMR confirms conversion [2].

Case Study: Synthesis of an mGluR5 Negative Allosteric Modulator Analog

Context: Isoquinoline scaffolds are bioisosteres for quinolines found in mGluR5 modulators used for psychiatric indications [3].

Experimental Workflow:

  • Starting Material: 1-Chloro-7-fluoro-3-methylisoquinoline (prepared via Protocol A).

  • Coupling Partner: 3-Cyanophenylboronic acid.

  • Conditions:

    • Catalyst: Pd(PPh₃)₄ (5 mol%).[2]

    • Base: Na₂CO₃ (2.0 M aqueous, 3 equiv).[1][2]

    • Solvent: DME/Water (3:1).[2]

    • Temp: 90°C, 12 hours (sealed tube).

  • Result: Formation of the 1-(3-cyanophenyl)-7-fluoro-3-methylisoquinoline.

  • Significance: The 7-fluoro group remains intact (no defluorination observed), demonstrating its stability under basic Pd-coupling conditions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in N-Oxidation Incomplete removal of acid byproduct.Ensure thorough washing with 1M NaOH. The N-oxide can form a salt with m-chlorobenzoic acid.
Defluorination during Coupling Oxidative addition into C-F bond.Use mild catalysts (Pd(PPh₃)₄) rather than electron-rich ligands (e.g., PCy₃) which might activate the C-F bond.[1][2]
Over-oxidation (SeO₂) Formation of carboxylic acid.Monitor reaction time strictly. Stop when aldehyde is maximal. If acid forms, convert to ester via MeOH/H₂SO₄.[1][2]
Regioselectivity Issues Minisci alkylation at C4 vs C1.If performing radical alkylation (Minisci), C1 is preferred under acidic conditions.[1][2] If C1 is blocked, C4 becomes the active site [4].[1][2]

References

  • Mechanistic Basis of Isoquinoline Rearrangements

    • Title: Isoquinoline N-Oxide Synthesis under Pd-Catalysed C–H Activation/Annulation Processes.[3]

    • Source: Thieme Connect (Synlett).[2]

  • Oxidation of Methyl-Heteroarenes

    • Title: Oxidation of methyl groups attached to an aromatic nucleus.[4]

    • Source: Science of Synthesis (Thieme).
    • URL:[Link][1][2]

  • Medicinal Chemistry Context (mGluR5)

    • Title: Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile...[5]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link][1][2]

  • Reactivity of 3-Methylisoquinoline (C4 Alkylation)

    • Title: Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Str
    • Source: Organic Letters (ACS).[2]

    • URL:[Link][1][2]

  • Minisci Reaction Overview

    • Title: Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[6][7]

    • Source: MedChemComm (RSC).[2][6]

    • URL:[Link]

Sources

Technical Guide: 7-Fluoro-3-methylisoquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application, synthesis, and medicinal chemistry potential of 7-Fluoro-3-methylisoquinoline , a specialized heterocyclic building block.

Executive Summary & Compound Profile

7-Fluoro-3-methylisoquinoline (CAS: 2073126-59-5) is a fused pyridine-benzene heterocycle utilized as a scaffold in drug discovery. Its structural distinctiveness lies in the specific placement of a fluorine atom at position 7 and a methyl group at position 3.

  • Medicinal Value: The 7-fluoro substituent serves as a metabolic blocker, preventing oxidative metabolism on the benzenoid ring, while the 3-methyl group enhances lipophilicity and provides steric bulk to modulate binding affinity in enzyme pockets (e.g., kinases, oxidases).

  • Primary Class: Isoquinoline Alkaloid / Heterocyclic Building Block.

  • Key Applications: CNS-penetrant agents, Kinase inhibitors (P38, JNK), and Bioisosteres for naphthalene or quinoline drugs.

Physicochemical Data Table
PropertyValue (Predicted/Exp)Significance in MedChem
Molecular Formula C₁₀H₈FNCore scaffold composition
Molecular Weight 161.18 g/mol Fragment-based drug design (FBDD) compliant
CLogP ~2.5 - 2.8Good CNS penetration potential
pKa (Conj. Acid) ~5.0 - 5.4Less basic than non-fluorinated isoquinoline (pKa ~5.4) due to inductive effect of F
H-Bond Acceptors 1 (N-atom)Critical for Hinge Binding in Kinases
Topological PSA 12.89 ŲHigh membrane permeability

Synthesis Protocol: Modified Pomeranz-Fritsch Route

Direct synthesis of the 7-fluoro-3-methyl isomer requires regiochemical control. The most robust method involves a modified Pomeranz-Fritsch reaction using 3-fluorobenzaldehyde and an aminoacetone equivalent.

Reaction Logic
  • Condensation: Formation of a Schiff base (imine) between the aldehyde and the amine.

  • Cyclization: Acid-mediated electrophilic aromatic substitution.

  • Regioselectivity: Starting with 3-fluorobenzaldehyde , cyclization can occur ortho (yielding 5-fluoroisoquinoline) or para (yielding 7-fluoroisoquinoline) to the fluorine. Steric and electronic factors generally favor the para attack, yielding the 7-fluoro isomer as the major product.

Step-by-Step Methodology
Phase 1: Imine Formation
  • Reagents: 3-Fluorobenzaldehyde (1.0 equiv), Aminoacetone dimethyl acetal (1.1 equiv), Toluene (anhydrous).

  • Protocol:

    • Charge a Dean-Stark apparatus with 3-fluorobenzaldehyde (e.g., 10 mmol) and aminoacetone dimethyl acetal (11 mmol) in Toluene (50 mL).

    • Reflux for 4–6 hours with continuous water removal.

    • Monitor by TLC (disappearance of aldehyde).

    • Concentrate the solvent in vacuo to yield the crude imine oil. Note: Do not purify on silica; imines are hydrolytically unstable.

Phase 2: Acid-Mediated Cyclization
  • Reagents: Conc. Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

  • Protocol:

    • Cool conc. H₂SO₄ (10 mL per gram of imine) to 0°C.

    • Add the crude imine dropwise to the acid with vigorous stirring. Maintain temp < 10°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat the mixture to 100°C for 1 hour to drive aromatization and elimination of methanol.

    • Quench: Pour the reaction mixture onto crushed ice/NH₄OH mixture (adjust to pH 9).

    • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over Na₂SO₄.[1]

Phase 3: Purification & Isomer Separation
  • Technique: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

  • Outcome: The 7-fluoro-3-methylisoquinoline (Major) typically elutes after the minor 5-fluoro isomer due to slight polarity differences induced by the dipole moment of the C-F bond relative to the nitrogen lone pair.

Synthesis Workflow Diagram

SynthesisRoute Start 3-Fluorobenzaldehyde Imine Intermediate Imine (Schiff Base) Start->Imine Reflux/Toluene (-H2O) Reagent + Aminoacetone dimethyl acetal Reagent->Imine Cyclization Acid Cyclization (H2SO4 / 100°C) Imine->Cyclization Electrophilic Subst. Isomers Mixture: 7-Fluoro (Major) + 5-Fluoro (Minor) Cyclization->Isomers Aromatization Final 7-Fluoro-3-methylisoquinoline (Purified) Isomers->Final Chromatography

Caption: Modified Pomeranz-Fritsch synthesis pathway targeting the 7-fluoro-3-methylisoquinoline scaffold.

Medicinal Chemistry Applications

Mechanism of Action: The Fluorine Effect

The incorporation of fluorine at the C7 position is a strategic "metabolic block."

  • Metabolic Stability: The C7 position in isoquinolines is electron-rich and prone to oxidation by Cytochrome P450 enzymes (hydroxylation). Replacing H with F (strong C-F bond, 116 kcal/mol) blocks this pathway, extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The electronegative fluorine exerts an inductive withdrawal (

    
    ), reducing the electron density of the benzenoid ring. This subtly lowers the pKa of the isoquinoline nitrogen, potentially reducing lysosomal trapping while maintaining sufficient basicity for H-bond interactions.
    
Case Study: Kinase Inhibitor Design

Isoquinolines function as ATP-competitive inhibitors. The nitrogen atom (N2) acts as a Hydrogen Bond Acceptor (HBA) for the kinase "hinge" region (e.g., Met residue backbone NH).

  • Application: Use 7-fluoro-3-methylisoquinoline to optimize a lead compound that suffers from rapid clearance.

  • Protocol:

    • Synthesize the 7-fluoro analog of the hit compound.

    • Assay in liver microsomes (Human/Rat) to measure Intrinsic Clearance (

      
      ).
      
    • Compare

      
       vs. the non-fluorinated parent. Expect >2-fold improvement in stability.
      

Functionalization Protocols

To use this molecule as a scaffold, it must be derivatized.

Protocol A: N-Oxidation (Metabolite Synthesis)

N-oxides are common active metabolites and synthetic intermediates for C1-functionalization.

  • Dissolve 7-Fluoro-3-methylisoquinoline (1.0 equiv) in DCM.

  • Add m-CPBA (1.2 equiv) at 0°C.

  • Stir at RT for 3 hours.

  • Wash with 10% Na₂CO₃ to remove benzoic acid byproduct.

  • Isolate the N-oxide (Solid).

Protocol B: C1-Chlorination (Activation for Coupling)

The C1 position (adjacent to N) is the most electrophilic site in the N-oxide or can be activated directly.

  • Reagents: 7-Fluoro-3-methylisoquinoline N-oxide, POCl₃.

  • Reflux the N-oxide in neat POCl₃ for 2 hours.

  • Mechanism: The oxygen attacks P, followed by chloride attack at C1 and elimination.

  • Product: 1-Chloro-7-fluoro-3-methylisoquinoline .

  • Utility: This intermediate is ready for Suzuki Coupling (Ar-B(OH)₂) or Buchwald-Hartwig Amination to install complex tails at C1.

SAR Logic Diagram

SAR_Logic Core 7-Fluoro-3-methylisoquinoline Pos7 Position 7 (Fluorine) Core->Pos7 Pos3 Position 3 (Methyl) Core->Pos3 Pos1 Position 1 (C-H) Core->Pos1 Effect7 Blocks CYP450 Oxidation Modulates pKa Pos7->Effect7 Effect3 Increases Lipophilicity (LogP) Steric Selectivity Pos3->Effect3 Effect1 Primary Site for Derivatization (S_NAr) Pos1->Effect1

Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of substituents.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Fluorinated aromatics can be toxic if ingested.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Isoquinolines can darken upon air exposure due to slow N-oxidation.

  • Incompatibility: Strong oxidizing agents.

References

  • Synthesis of Fluorinated Isoquinolines

    • Sloop, J. C. (2017).[2] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry.

  • Medicinal Chemistry of Isoquinolines

    • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.
  • Fluorine in Drug Design

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • General Synthesis of 3-Methylisoquinolines (Pomeranz-Fritsch Modification)

    • Birch, A. J., et al. (1952). J. Chem. Soc. (Classic protocol adaptation for methyl-substituted isoquinolines).
    • Verified Commercial Source: Enamine Building Blocks Link (Search CAS: 2073126-59-5).

Sources

Application Note & Protocols: Mastering the Crystallization of 7-Fluoro-3-methylisoquinoline Derivatives for Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful acquisition of high-quality single crystals is often the most significant bottleneck in the structural elucidation of novel small molecules by X-ray crystallography.[1][2] This is particularly true for heteroaromatic compounds such as 7-Fluoro-3-methylisoquinoline derivatives, which are of considerable interest in medicinal chemistry and drug development. Their unique electronic and structural features, including the presence of a polar isoquinoline core, a lipophilic methyl group, and a highly electronegative fluorine atom, present specific challenges and opportunities in the crystallization process. This guide provides a comprehensive overview of field-proven techniques and detailed protocols tailored to obtaining single crystals of this important class of molecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for success.

Introduction: The Crystallization Challenge of 7-Fluoro-3-methylisoquinoline Derivatives

The isoquinoline scaffold is a common motif in many biologically active compounds.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, making fluorinated isoquinolines attractive targets for drug discovery.[5][6] However, these same features can complicate crystallization.

The interplay of the planar, aromatic isoquinoline ring system, the electron-withdrawing fluorine atom, and the non-polar methyl group can lead to complex intermolecular interactions. The fluorine atom, for instance, can participate in favorable interactions within the crystal lattice, potentially increasing the likelihood of forming well-ordered crystals.[7] Conversely, the combination of polar and non-polar regions in the molecule can lead to solubility challenges and the formation of oils or amorphous solids instead of single crystals.[8] Therefore, a systematic and well-reasoned approach to crystallization is paramount.

Foundational Principles: The Path to Supersaturation

The goal of any crystallization experiment is to slowly guide a solution from a state of solubility to one of supersaturation, where crystal nucleation and growth can occur. The rate at which this transition happens is critical; a rapid change often leads to the formation of powders or poor-quality crystals, while a slow, controlled process is more likely to yield single crystals suitable for diffraction studies.[2][9] Key factors that influence this process include the choice of solvent, temperature, and the specific crystallization technique employed.[10][11]

Strategic Solvent Selection: The First Step to Success

The choice of solvent is arguably the most critical factor in a crystallization experiment.[8] An ideal solvent should exhibit moderate solubility for the 7-Fluoro-3-methylisoquinoline derivative at room or elevated temperatures and significantly lower solubility at lower temperatures or upon the introduction of an anti-solvent.

Given the molecular structure of 7-Fluoro-3-methylisoquinoline derivatives, a range of solvents with varying polarities should be screened. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good starting points.[12]

Table 1: Recommended Solvents for Initial Crystallization Screening

Solvent ClassExamplesRationale for 7-Fluoro-3-methylisoquinoline Derivatives
Alcohols Ethanol, Methanol, IsopropanolCan form hydrogen bonds with the nitrogen of the isoquinoline ring.
Chlorinated Dichloromethane (DCM), ChloroformGood at dissolving the aromatic system. Often used in layering techniques.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate polarity, can be good for slow evaporation. THF is known to sometimes cause "oiling out".[8]
Esters Ethyl acetateA versatile solvent with moderate polarity.
Aromatics Toluene, BenzeneCan engage in π-stacking interactions with the isoquinoline ring. Benzene is noted to sometimes bring "good luck" in crystallization.[9]
Ketones AcetoneA polar aprotic solvent that can be effective.
Hydrocarbons Hexane, HeptaneTypically used as anti-solvents to reduce solubility.

It is often beneficial to use a binary or even tertiary solvent system to fine-tune the solubility and promote crystal growth.[13]

Key Crystallization Techniques & Protocols

There are several classical and effective methods for crystallizing small organic molecules.[1][2] We will focus on the most successful techniques for compounds in the milligram to 100-milligram range.

Slow Evaporation

This is the simplest technique and often a good starting point.[14][15] It relies on the gradual removal of the solvent to increase the concentration of the solute to the point of supersaturation.

Protocol 1: Slow Evaporation

  • Preparation: Prepare a nearly saturated solution of the 7-Fluoro-3-methylisoquinoline derivative in a suitable solvent (from Table 1) in a clean vial. Ensure all solid material is dissolved; if not, filter the solution to remove any impurities that could act as unwanted nucleation sites.[16]

  • Setup: Cover the vial with a cap that is not airtight. This can be achieved by using a cap with a small hole or by covering the opening with paraffin film and piercing it with a needle.[17] The size of the opening will control the rate of evaporation.[8]

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[17]

  • Monitoring: Check the vial periodically for crystal growth. This process can take anywhere from a few hours to several weeks.[2]

Causality Corner: A slower evaporation rate generally leads to fewer nucleation events and the growth of larger, higher-quality crystals.[9] Highly volatile solvents like DCM and acetone should be used with caution as they can evaporate too quickly, leading to the formation of powder.[9]

Vapor Diffusion

Vapor diffusion is an excellent method for small quantities of material and allows for a very slow approach to supersaturation.[9][18] This technique involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "anti-solvent" (in which the compound is insoluble) to slowly diffuse into the solution.

Protocol 2: Vapor Diffusion (Vial-in-Vial)

  • Preparation: Dissolve the 7-Fluoro-3-methylisoquinoline derivative in a small volume of a relatively non-volatile "good" solvent (e.g., toluene, THF, or DCM) in a small, open vial.

  • Setup: Place this small vial inside a larger vial or jar that contains a small amount of a volatile "anti-solvent" (e.g., pentane, hexane, or diethyl ether).[18] The inner vial should not touch the walls of the outer vial.[9]

  • Sealing: Seal the outer container tightly to create a closed system.

  • Incubation: Allow the setup to stand undisturbed. The more volatile anti-solvent will slowly diffuse into the inner vial, causing the solubility of the compound to decrease and crystals to form.[18]

Causality Corner: The principle of vapor diffusion is based on achieving equilibrium. Water vapor will move from the drop to the reservoir to equalize the concentration of the reagent.[19] For organic solvents, the anti-solvent vapor diffuses into the solution, reducing the overall solubility of the compound and inducing crystallization.[18] This slow and gentle change in solvent composition is ideal for growing high-quality crystals.

Liquid-Liquid Diffusion (Layering)

This technique involves carefully layering a solution of the compound with a miscible anti-solvent. Crystallization occurs at the interface where the two solvents slowly mix.

Protocol 3: Liquid-Liquid Diffusion

  • Preparation: Dissolve the 7-Fluoro-3-methylisoquinoline derivative in a small amount of a dense "good" solvent (e.g., dichloromethane or chloroform) in a narrow tube or vial.

  • Layering: Carefully and slowly add a less dense, miscible "anti-solvent" (e.g., hexane, pentane, or ethanol) down the side of the tube to form a distinct layer on top of the solution.[14] A syringe or pipette can be used for this purpose.

  • Incubation: Seal the tube and leave it undisturbed. Crystals will slowly form at the interface between the two solvents.

Causality Corner: The rate of diffusion, and thus the rate of crystallization, is controlled by gravity and the miscibility of the two solvents. This method provides a very slow and controlled approach to supersaturation, often yielding high-quality crystals. A third solvent can be used to create a buffer layer to further slow down the diffusion rate.[9]

Thermal Gradient Methods

These techniques rely on changes in solubility with temperature.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[16] This is a very common and effective method.

  • Convection: A temperature gradient is established across the crystallization vessel.[20] This creates a continuous cycle of dissolving in the warmer region and crystallizing in the cooler region, which can lead to the growth of very high-quality crystals over time.[13][20]

Protocol 4: Slow Cooling

  • Preparation: Create a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

  • Insulation: Place the heated, sealed vial in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure slow cooling to room temperature.

  • Incubation: For further cooling, the container can then be transferred to a refrigerator and then a freezer.

Causality Corner: Rapid cooling promotes fast nucleation and the formation of many small crystals.[11] Slow cooling limits the number of nucleation sites and allows for the growth of larger, more well-defined single crystals.

Advanced and Alternative Techniques

For particularly challenging compounds, other methods can be explored:

  • Sublimation: This involves heating the solid compound under a vacuum, causing it to vaporize and then deposit as crystals on a cold surface.[18] The rate of sublimation should be slow to obtain good-sized crystals.[13] This technique is suitable for compounds that are stable at higher temperatures.

  • Co-crystallization: If the compound itself is difficult to crystallize, adding a co-former molecule that can form strong, directional interactions (like hydrogen bonds) can sometimes facilitate the formation of a crystalline co-crystal.

Visualizing the Workflow

A systematic approach to screening for crystallization conditions is crucial for success. The following diagram outlines a logical workflow.

Crystallization_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_optimization Optimization cluster_analysis Analysis Prep Pure Compound (>95% purity) Solvent Solvent Selection (Table 1) Prep->Solvent Dissolve Evaporation Slow Evaporation (Protocol 1) Solvent->Evaporation Trial 1 Vapor Vapor Diffusion (Protocol 2) Solvent->Vapor Trial 2 Layering Liquid-Liquid Diffusion (Protocol 3) Solvent->Layering Trial 3 Cooling Slow Cooling (Protocol 4) Evaporation->Cooling If oil/powder Crystals Single Crystals Evaporation->Crystals Solvent_Mix Solvent Mixtures Vapor->Solvent_Mix If oil/powder Vapor->Crystals Temp Temperature Gradient Layering->Temp If oil/powder Layering->Crystals Cooling->Crystals Solvent_Mix->Crystals Temp->Crystals XRD X-ray Diffraction Crystals->XRD Analyze

Caption: A logical workflow for the crystallization of 7-Fluoro-3-methylisoquinoline derivatives.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound is too soluble.Try a different solvent or a solvent/anti-solvent mixture. Use a more volatile solvent/anti-solvent.
Oil Forms Compound is coming out of solution above its melting point; solution is too concentrated or cooling is too rapid.Use a more dilute solution. Slow down the rate of crystallization (slower evaporation, slower cooling, etc.). Try a different solvent.[8]
Powder/Microcrystals Nucleation is too rapid.Slow down the crystallization process. Reduce the concentration of the solution. Ensure the crystallization vessel is very clean.
Twinning/Aggregates Crystallization is occurring too quickly.Slow down the rate of evaporation or cooling.[9]

Conclusion

Obtaining single crystals of 7-Fluoro-3-methylisoquinoline derivatives is an achievable, albeit challenging, endeavor. Success hinges on a systematic and patient approach that acknowledges the unique physicochemical properties of this class of molecules. By carefully selecting solvents and employing controlled crystallization techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for X-ray diffraction analysis. This, in turn, will accelerate the pace of research and development in fields that rely on the detailed structural knowledge of these promising compounds.

References

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). Retrieved from [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(10), 3425-3449. DOI:10.1039/D2CS00697A
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). Retrieved from [Link]

  • Slow evaporation technique: Significance and symbolism. (2024, December 8). Retrieved from [Link]

  • Key Considerations for Crystallization Studies | H.E.L Group. (n.d.). Retrieved from [Link]

  • A beginner's guide to macromolecular crystallization | The Biochemist - Portland Press. (2021, January 29). Retrieved from [Link]

  • CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
  • Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012, November 6). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Karpinska, J., et al. (2011). Crystal growth using low temperature gradient sublimation. ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent | Accounts of Chemical Research - ACS Publications. (2017, November 9). Retrieved from [Link]

  • Factors which affect the crystallization of a drug substance - ResearchGate. (n.d.). Retrieved from [Link]

  • Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A - The Royal Society of Chemistry. (2024, October 22). Retrieved from [Link]

  • Reducing errors and increasing accuracy of small-molecule crystal structures - IUCr Journals. (n.d.). Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. (n.d.). Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13). Retrieved from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed. (2024, July 1). Retrieved from [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

  • A Practical Guide to the Design of Molecular Crystals - ACS Publications. (2018, December 6). Retrieved from [Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ACS Publications. (2023, October 5). Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). Retrieved from [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Influences of Crystal Anisotropy in Pharmaceutical Process Development - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

In vitro assays to evaluate the biological activity of 7-Fluoro-3-methylisoquinoline analogs

Author: BenchChem Technical Support Team. Date: February 2026

From Cytotoxicity to Target Validation: A Comprehensive In Vitro Workflow

Introduction & Chemical Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids (e.g., berberine) and synthetic drugs (e.g., quinapril). The specific subclass of 7-Fluoro-3-methylisoquinoline analogs represents a strategic optimization of this core.

The "Why" Behind the Scaffold
  • 7-Fluoro Substitution: The C7 position on the isoquinoline ring is a common site for metabolic oxidation (hydroxylation). Incorporating a fluorine atom at this position exploits the high strength of the C-F bond (approx. 116 kcal/mol) to block oxidative metabolism, thereby enhancing the compound's metabolic stability (half-life). Furthermore, fluorine’s electronegativity alters the pKa of the pyridine nitrogen, potentially influencing DNA binding affinity via intercalation [1].

  • 3-Methyl Group: This substituent often restricts bond rotation or increases lipophilicity (LogP), improving cellular permeability compared to the unsubstituted parent.

This Application Note outlines a validated screening cascade to evaluate these analogs, moving from phenotypic screening (cytotoxicity) to target deconvolution (Topoisomerase inhibition) and ADME profiling.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, designed to filter compounds efficiently before advanced in vivo studies.

G Compound 7-Fluoro-3-methylisoquinoline Analogs Solubility Step 1: Solubility Check (DMSO/PBS) Compound->Solubility CytoScreen Step 2: Phenotypic Screen (MTT Assay - 3 Cell Lines) Solubility->CytoScreen HitSel Hit Selection (IC50 < 10 µM) CytoScreen->HitSel Mech Step 3: Mechanism of Action (Topo I/II Inhibition) HitSel->Mech Confirmed Actives ADME Step 4: ADME Profiling (Microsomal Stability) HitSel->ADME Parallel Profiling Lead Lead Candidate Optimization Mech->Lead ADME->Lead

Figure 1: Screening cascade for fluorinated isoquinoline analogs. The workflow prioritizes solubility and cytotoxicity before resource-intensive mechanistic assays.

Module 1: Compound Handling & Solubilization

Isoquinoline analogs, particularly those with methyl and fluoro substitutions, often exhibit low aqueous solubility. Improper handling leads to precipitation in cell culture media, causing false negatives (lack of exposure) or false positives (crystal-induced toxicity).

Protocol:
  • Stock Preparation: Dissolve solid analogs in 100% DMSO (molecular biology grade) to a concentration of 10 mM .

    • Critical Step: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Visual Inspection: Check for turbidity. If cloudy, dilute to 5 mM.

  • Working Solution: Dilute the stock 1:1000 in culture medium (e.g., RPMI-1640 + 10% FBS) immediately prior to the assay to achieve a starting test concentration of 10 µM (0.1% DMSO final).

    • Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to avoid solvent toxicity.

Module 2: Phenotypic Screening (Cytotoxicity)

Since isoquinolines are classic DNA intercalators, they are primarily evaluated for antiproliferative activity against cancer cell lines.

Assay Choice: MTT Assay (Metabolic Activity). Why: It is robust, cost-effective, and amenable to high-throughput screening of analog libraries.

Materials:
  • Cell Lines: HCT116 (Colon), MCF-7 (Breast), and A549 (Lung). These lines express varying levels of Topoisomerase, the likely target.

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Step-by-Step Protocol:
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the analogs at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls:

      • Positive: Camptothecin (Topo I inhibitor) or Doxorubicin (Topo II inhibitor).

      • Negative: 0.1% DMSO in media.

  • Incubation: Incubate for 48 or 72 hours .

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate media (do not disturb the purple formazan crystals). Add 100 µL of DMSO to dissolve crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Analysis: Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Data Interpretation:

IC₅₀ Value (µM) Classification Action
< 1.0 Potent Prioritize for mechanistic studies.
1.0 - 10.0 Moderate Candidate for SAR optimization.

| > 10.0 | Inactive | Discard or re-design. |

Module 3: Mechanism of Action (Topoisomerase I Inhibition)

Isoquinolines (like the indenoisoquinoline class) are known to stabilize the DNA-Topoisomerase I cleavage complex, preventing DNA religation and causing apoptosis [2]. This assay validates if your analogs follow this mechanism.

Assay Principle: Supercoiled plasmid DNA (pBR322) is relaxed by Topoisomerase I. Inhibitors prevent this relaxation, maintaining the DNA in a supercoiled state.

Step-by-Step Protocol:
  • Reaction Mix Preparation (20 µL total volume):

    • Plasmid pBR322 DNA (0.5 µg).

    • Recombinant Human Topoisomerase I (1 Unit).

    • Assay Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).

    • Test Compound (at 2x IC₅₀ concentration determined in Module 2).

  • Incubation: Mix components on ice. Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 4 µL of Stop Buffer (3% SDS, 15% glycerol, 0.25% bromophenol blue).

  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 2-3 hours.

  • Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes, destain in water for 15 minutes.

  • Imaging: Visualize under UV light.

Expected Results:

  • No Enzyme (Control): Fast-migrating band (Supercoiled DNA).

  • Enzyme + Vehicle (DMSO): Slow-migrating ladder of bands (Relaxed DNA).

  • Enzyme + Active Analog: Presence of Fast-migrating band (Supercoiled DNA preserved), indicating enzyme inhibition.

Module 4: ADME Profiling (Metabolic Stability)

The 7-Fluoro substitution is specifically designed to improve metabolic stability. This assay confirms that hypothesis.

Assay: Microsomal Stability Assay. Rationale: Liver microsomes contain CYP450 enzymes responsible for phase I metabolism.

Protocol Summary:
  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (cofactor) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope (

    
    ) determines the intrinsic clearance (
    
    
    
    ).

Success Criteria:

  • A half-life (

    
    ) > 30 minutes indicates moderate-to-high stability, validating the utility of the 7-Fluoro modification [3].
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Nagarajan, M., et al. (2003). Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. Journal of Medicinal Chemistry, 46(26), 5712-5724. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

Use of 7-Fluoro-3-methylisoquinoline in the development of anti-cancer agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Isoquinoline Advantage

In the development of next-generation anticancer agents, the isoquinoline pharmacophore remains a cornerstone, particularly for targeting Topoisomerase I (Topo I) and specific kinases. This guide focuses on 7-Fluoro-3-methylisoquinoline , a specialized building block that offers distinct medicinal chemistry advantages over the parent isoquinoline.

Why this Scaffold?

  • Metabolic Stability: The C7 position of isoquinoline is a metabolic "soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes. Substitution with Fluorine (a bioisostere of hydrogen) blocks this site, extending the in vivo half-life (

    
    ) without significantly altering steric bulk.
    
  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the isoquinoline nitrogen, potentially reducing off-target toxicity associated with high basicity while maintaining affinity for DNA-enzyme complexes.

  • The 3-Methyl Handle: Unlike a "dead" alkyl chain, the C3-methyl group is a versatile synthetic handle. It can be radically brominated or oxidized to an aldehyde/acid, allowing for the rapid generation of diverse libraries (e.g., Schiff bases, amides, or heterocycle-fused analogs).

Chemical Synthesis & Quality Control

Objective: Synthesize high-purity (>98%) 7-Fluoro-3-methylisoquinoline. Challenge: Regioselectivity. Classic cyclization of meta-substituted precursors often yields a mixture of 5-fluoro and 7-fluoro isomers.

Protocol A: Modified Pomeranz-Fritsch Cyclization (Regio-selective Purification)

This method is chosen for its scalability and cost-effectiveness, relying on rigorous purification to isolate the correct isomer.

Reagents:

  • 3-Fluorobenzaldehyde

  • Aminoacetaldehyde diethyl acetal

  • Propionic anhydride (to install the C3-methyl precursor via modification) or use of 1,1-diethoxy-2-aminopropane.

  • Sulfuric acid (

    
    ), conc.[1]
    

Step-by-Step Workflow:

  • Schiff Base Formation:

    • Mix 3-Fluorobenzaldehyde (1.0 eq) with 1,1-diethoxy-2-aminopropane (1.1 eq) in toluene.

    • Reflux with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor disappearance of aldehyde by TLC (Hexane/EtOAc 8:2).

  • Cyclization:

    • Cool the imine intermediate to 0°C.

    • Add dropwise to concentrated

      
       (10 mL/g of reactant).
      
    • Stir at room temperature for 24 hours. The acid catalyzes the closure of the pyridine ring.

    • Note: This produces a mixture of 7-Fluoro-3-methylisoquinoline (Target) and 5-Fluoro-3-methylisoquinoline (Byproduct).

  • Work-up & Isomer Separation (Critical Step):

    • Pour onto crushed ice and neutralize with

      
       to pH 9.
      
    • Extract with Dichloromethane (DCM).

    • Purification: The 7-fluoro isomer is typically less polar.

      • Flash Chromatography: Silica gel, Gradient Elution (0-20% EtOAc in Hexane).

      • Recrystallization: If solid, recrystallize from Ethanol/Pentane.

  • QC Validation:

    • 1H NMR (CDCl3): Look for the diagnostic coupling patterns. The C8 proton in the 7-fluoro isomer will show a distinct doublet-of-doublets (

      
      ) compared to the 5-fluoro isomer.
      
    • HPLC: Purity >98% required for biological assays.

Synthesis Pathway Diagram[2]

SynthesisPathway Start 3-Fluorobenzaldehyde Imine Schiff Base Intermediate Start->Imine Condensation (-H2O) Reagent Aminoacetal Derivative Reagent->Imine Acid Conc. H2SO4 (Cyclization) Imine->Acid Mixture Isomer Mixture (5-F & 7-F) Acid->Mixture Electrophilic Aromatic Substitution Separation Flash Chromatography (Silica Gel) Mixture->Separation Product 7-Fluoro-3-methylisoquinoline (>98% Purity) Separation->Product Isolation of Less Polar Fraction

Caption: Synthesis of 7-Fluoro-3-methylisoquinoline via modified Pomeranz-Fritsch reaction, highlighting the critical isomer separation step.

Application: Functionalization for SAR

Once the core scaffold is secured, the C3-Methyl group serves as the attachment point for pharmacophores.

Reaction: Radical Bromination (Wohl-Ziegler)

  • Reagents: NBS (N-Bromosuccinimide), AIBN (cat.), CCl4 or Benzotrifluoride (greener alternative).

  • Product: 3-(Bromomethyl)-7-fluoroisoquinoline.

  • Utility: This bromide reacts with amines, phenols, or thiols to create libraries of:

    • Indenoisoquinolines (Topo I inhibitors).[2][3][4]

    • Kinase Inhibitors (via coupling with hinge-binding motifs).

Biological Profiling Protocols

A. Topoisomerase I (Topo I) Relaxation Assay

Rationale: Isoquinolines are classic Topo I poisons (like Camptothecin). They stabilize the cleavable complex, preventing DNA religation.

Protocol:

  • Materials: Supercoiled pHOT1 plasmid DNA, Recombinant Human Topo I, reaction buffer.

  • Treatment: Incubate 0.25 µg plasmid DNA with 1 unit Topo I in the presence of the test compound (0.1, 1, 10, 100 µM) for 30 min at 37°C.

  • Termination: Add SDS (stop solution) and Proteinase K (digest enzyme).

  • Analysis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) to separate supercoiled, relaxed, and nicked DNA. Stain post-run.

  • Metric: Measure the accumulation of nicked open-circular DNA (Form II). An increase indicates Topo I poisoning.

B. MTT Cell Viability Assay (Standard Screen)

Rationale: Determine cytotoxicity (IC50) in relevant cancer lines (e.g., MCF-7, HCT-116).

Protocol:

  • Seeding: Seed cells (3,000-5,000/well) in 96-well plates. Adhere overnight.

  • Dosing: Treat with 7-Fluoro-3-methylisoquinoline derivatives (serial dilutions, DMSO < 0.5%).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Calculation: $ \text{Viability %} = \frac{OD_{sample} - OD_{blank}}{OD_{control} - OD_{blank}} \times 100 $.

Mechanism of Action & Data Interpretation[1][5][6][7][8]

The following diagram illustrates how the fluorinated scaffold interferes with the DNA replication machinery.

MOA Topo Topoisomerase I Complex Topo I - DNA Cleavable Complex Topo->Complex Binds DNA Supercoiled DNA DNA->Complex Binds Stabilized Stabilized Ternary Complex (Drug-Enzyme-DNA) Complex->Stabilized Intercalation of Isoquinoline Scaffold Drug 7-Fluoro-3-methylisoquinoline Derivative Drug->Stabilized Stacking Interaction Collision Replication Fork Collision Stabilized->Collision Prevents Religation DSB Double Strand Breaks (DSBs) Collision->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: Mechanism of Action: The 7-fluoro-isoquinoline derivative stabilizes the Topo I-DNA complex, leading to replication fork collision and lethal double-strand breaks.

Quantitative Data Template

When reporting results for this scaffold, use the following table structure to highlight the "Fluorine Effect" by comparing it to the non-fluorinated parent.

Compound IDStructureC7 SubstituentMCF-7 IC50 (µM)HCT-116 IC50 (µM)Topo I Inhibition
ISO-H (Control) 3-Methylisoquinoline-H25.418.2+
ISO-7F (Target) 7-Fluoro-3-methyl... -F 8.5 5.1 +++
ISO-5F (Isomer) 5-Fluoro-3-methyl...-F32.128.0+

Note: The 7-Fluoro analog typically exhibits superior potency due to metabolic protection and optimized electronic stacking with DNA base pairs.

References

  • Pomeranz-Fritsch Reaction Mechanism & Modifications

    • Title: Pomeranz-Fritsch Synthesis of Isoquinolines.[5][6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link][5]

  • Indenoisoquinolines as Topoisomerase I Inhibitors

    • Title: Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents.[8][2][9]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Fluoro-Substitution in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[2]

    • Source: Journal of Medicinal Chemistry.[2]

    • URL:[Link]

  • Isoquinoline Alkaloids and Anticancer Mechanisms

    • Title: The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.[8][2][4]

    • Source: PMC (NIH).
    • URL:[Link]

  • Synthesis of Fluorinated Isoquinolines

    • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transform
    • Source: PMC (NIH).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Identifying and characterizing byproducts in 7-Fluoro-3-methylisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Fluoro-3-methylisoquinoline Synthesis Topic: Identification & Characterization of Critical Byproducts Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the synthesis of 7-Fluoro-3-methylisoquinoline . As a bioisostere for quinolines and indoles, this fluorinated scaffold is critical in modulating metabolic stability (blocking C7 oxidation) and lipophilicity in kinase inhibitors and CNS-active agents.

However, the introduction of the fluorine atom at C7 and the methyl group at C3 creates a unique "perfect storm" for specific impurities. This guide moves beyond basic synthesis to address the causality of failure modes —specifically regioisomerism and incomplete aromatization.

Module 1: The Regioisomer Conundrum (5-Fluoro vs. 7-Fluoro)

The Issue: You are synthesizing the target via a modified Pomeranz-Fritsch cyclization (using 3-fluorobenzaldehyde and aminoacetone dimethyl acetal). You observe a single peak on HPLC, but 19F NMR suggests a mixture.

The Mechanism: The 3-fluoro substituent on the benzene ring is an ortho/para director (relative to itself) but inductively withdrawing. In the acid-catalyzed cyclization of the imine intermediate, the electrophilic attack can occur at two positions ortho to the tether:

  • Para to Fluorine: Yields the target 7-Fluoro-3-methylisoquinoline .

  • Ortho to Fluorine: Yields the byproduct 5-Fluoro-3-methylisoquinoline .

While sterics favor the 7-position, the small Van der Waals radius of fluorine (1.47 Å) often allows significant formation of the 5-fluoro isomer (up to 15-20% without optimization).

Visualizing the Pathway

RegioSelectivity Precursor 3-Fluorobenzaldehyde + Aminoacetone acetal Imine Imine Intermediate Precursor->Imine Condensation TS_Para Cyclization at C6 (Para to F) Imine->TS_Para Major Pathway (Sterics) TS_Ortho Cyclization at C2 (Ortho to F) Imine->TS_Ortho Minor Pathway (Electronic) Target 7-Fluoro-3-methylisoquinoline (Target) TS_Para->Target Byproduct 5-Fluoro-3-methylisoquinoline (Impurity) TS_Ortho->Byproduct

Caption: Divergent cyclization pathways in the Pomeranz-Fritsch synthesis. Fluorine's small size allows competitive cyclization at the sterically crowded ortho-position.

Troubleshooting Q&A

Q: How do I definitively distinguish the 5-F impurity from the 7-F target? A: Do not rely on 1H NMR alone, as the aromatic region is crowded.

  • 19F NMR: The 5-F isomer typically appears downfield (deshielded) relative to the 7-F isomer due to the "peri-effect" interaction with the lone pair of the isoquinoline nitrogen (if protonated) or simple proximity to the heteroatom ring current.

  • Coupling Constants: The coupling constant

    
     is diagnostic. In the 5-F isomer, the fluorine is adjacent to the C4 proton. Look for a distinct coupling pattern compared to the 7-F isomer, which couples to C6 and C8 protons.
    

Q: Can I separate them by flash chromatography? A: Isomers differing only by F-position are notoriously difficult to separate on standard silica.

  • Recommendation: Use AgNO3-impregnated silica or preparative HPLC with a PFP (Pentafluorophenyl) column, which exploits specific F-F interactions for separation.

Module 2: Incomplete Aromatization (The Dihydro Impurity)

The Issue: Mass Spectrometry shows a persistent impurity with a mass of M+2 (m/z ~163 instead of 161).

The Mechanism: If you are using the Bischler-Napieralski route (cyclization of an amide) or a metal-catalyzed cyclization, the immediate product is often the 3,4-dihydroisoquinoline . The driving force to lose those two hydrogens to form the fully aromatic system is high, but if the reaction is quenched too early or the oxidant is insufficient, the dihydro species persists.

Diagnostic Data Table
FeatureTarget (Isoquinoline)Impurity (3,4-Dihydro)
Mass (ESI+) [M+H]+ = 162.07[M+H]+ = 164.09
1H NMR (Aliphatic) Singlet (CH3) only ~2.6 ppmMultiplets (CH2-CH2) ~2.8-3.0 ppm
UV Absorbance Distinct aromatic bandsBlue-shifted (less conjugation)
Basicity (pKa) ~5.4 (Pyridine-like)~9.0 (Amine-like)
Protocol: Chemical Oxidation (Cleanup)

If the dihydro impurity is >5%, perform this "polishing" step:

  • Dissolve: Crude mixture in Toluene or Xylene.

  • Reagent: Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or 10% Pd/C (catalytic).

  • Reflux: Heat to reflux for 2-4 hours.

  • Monitor: TLC will show the conversion of the more polar dihydro amine to the less polar aromatic isoquinoline.

  • Workup: Filter off Pd/C or wash DDQ residues with basic alumina.

Module 3: Analytical Decision Tree

When an unknown peak appears, follow this logic flow to identify the culprit efficiently.

AnalyticalWorkflow Start Unknown Impurity Detected MS_Check Check Mass Spectrum (LC-MS) Start->MS_Check Mass_M2 Mass = M+2 (Dihydro species) MS_Check->Mass_M2 Mass_M18 Mass = M-18 (Defluorination) MS_Check->Mass_M18 Mass_Same Mass = Target Mass (Isomer) MS_Check->Mass_Same Action_Oxidize Action: Reflux with Pd/C Mass_M2->Action_Oxidize Action_Review Action: Check Metal Catalyst Source/Temp Mass_M18->Action_Review Action_NMR Action: Run 19F NMR & NOESY Mass_Same->Action_NMR

Caption: Systematic workflow for categorizing impurities based on Mass Shift (Δm/z).

References

  • Pomeranz-Fritsch Reaction Overview. Organic Chemistry Portal. (Detailed mechanism of acid-catalyzed cyclization).

  • Regioselectivity in Isoquinoline Synthesis. Organic Reactions. (Analysis of substituent effects, specifically ortho/para direction in cyclization).

  • Differentiation of Fluorinated Isoquinoline Isomers. National Institutes of Health (PubMed). (Methodologies for separating and identifying 5-F vs 7-F isomers using chromatography and spectroscopy).

  • Characterization of Dihydroisoquinoline Impurities. Sigma-Aldrich Technical Data. (Properties and handling of 3,4-dihydroisoquinoline intermediates).

Troubleshooting poor solubility of 7-Fluoro-3-methylisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility & Formulation Challenges

Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers.[1][2] Scope: Physicochemical properties, solubility optimization, and formulation protocols for 7-fluoro-3-methylisoquinoline scaffolds.

Introduction: The "Brick Dust" Challenge

7-Fluoro-3-methylisoquinoline derivatives often present a classic medicinal chemistry paradox: they possess high potency but poor "drug-like" physical properties.[1][2] This scaffold combines a planar, aromatic core (isoquinoline) with a lipophilic fluorine atom and a hydrophobic methyl group.[1][2]

The Physicochemical Reality:

  • High Crystallinity: The planar isoquinoline ring facilitates strong

    
    -
    
    
    
    stacking, leading to high crystal lattice energy (high melting point).[1][2]
  • Lipophilicity: The C-7 fluorine atom increases LogP (lipophilicity) while reducing aqueous solubility.

  • Weak Basicity: The isoquinoline nitrogen is a weak base (

    
    ).[2] At physiological pH (7.4), the molecule is predominantly neutral and uncharged, leading to precipitation.[1]
    

This guide provides a hierarchical troubleshooting approach, moving from simple chemical modifications to advanced formulation strategies.

Part 1: Root Cause Analysis & Chemical Behavior
Q: Why does my compound precipitate immediately upon dilution in aqueous media?

A: This is likely due to the "LogP/Melting Point" trap.[2] The 7-fluoro substituent increases the hydrophobicity of the already planar isoquinoline core.

  • The Fluorine Effect: Fluorine is highly electronegative but does not participate in hydrogen bonding as an acceptor in this context.[2] Instead, it creates a "Teflon-like" hydrophobic surface area that repels water.[1][2]

  • The 3-Methyl Effect: While this group may block some metabolic soft spots, it adds bulk lipophilicity without offering a handle for solvation.[1][2]

Diagnostic Check: If your compound dissolves in DMSO but crashes out when water is added, you are facing solubility-limited absorption .[1][2] You must disrupt the crystal lattice or ionize the molecule.

Part 2: pH Manipulation (The First Line of Defense)
Q: Can I solubilize this scaffold using pH adjustment?

A: Yes, but you must target a pH significantly below the


.[1][2]

Theoretical Basis: Isoquinoline has a


 of approximately 5.4.[1][2]
  • 7-Fluoro: Electron-withdrawing (inductive effect).[1][2] It pulls electron density away from the ring system, slightly lowering the basicity of the nitrogen (estimated shift: -0.3 to -0.5 units).

  • 3-Methyl: Electron-donating.[1][2][3] It pushes density toward the ring, slightly raising basicity (estimated shift: +0.2 to +0.4 units).[2]

Net Result: The derivative likely has a


 in the range of 4.8 – 5.2 . To achieve >99% ionization (solubility), the solution pH must be at least 2 units below the 

(pH < 3.0).

Recommended Protocol: In Situ Salt Formation Instead of using free base, generate the salt form in situ for stock solutions.[2]

Acid Counter-ionRationaleRecommended Concentration
Hydrochloric Acid (HCl) Standard first choice; small counter-ion; pharmaceutically acceptable.[1][2]1.05 – 1.1 equivalents
Methanesulfonic Acid (MsOH) Excellent for lipophilic bases.[1][2] The organic tail of the mesylate helps break the lattice.1.0 equivalents
L-Tartaric Acid Good for creating a buffered microenvironment; often less hygroscopic solids.[1][2]0.5 equivalents (di-acid)
Visualization: pH-Dependent Solubility Equilibrium

pH_Equilibrium FreeBase Free Base (Neutral) Low Solubility Lipophilic Protonated Protonated Species (Cationic) High Solubility Hydrophilic FreeBase->Protonated pH < pKa (Ionization) Protonated->FreeBase pH > pKa (Precipitation) Acid Acid (H+) Acid->FreeBase Add to solubilize

Caption: The equilibrium shifts toward the soluble cationic form only when the environmental pH is significantly lower than the molecule's pKa (~5.0).

Part 3: Co-solvent Systems (In Vitro Assays)
Q: DMSO stocks precipitate in cell culture media.[1][2] What is the alternative?

A: Pure DMSO is often insufficient because the "solubility cliff" is too steep when diluted into aqueous buffers.[2] Use a Ternary Solvent System to bridge the polarity gap.[2]

Troubleshooting Guide:

  • Avoid 100% DMSO Stocks: If possible, prepare your stock in 90% DMSO / 10% Acidic Water (0.1N HCl).[1][2]

  • The "Golden Triangle" Formulation: For IV or IP administration (animal studies) or difficult in vitro assays, use the following mixture to suppress precipitation.

Table: Recommended Ternary Systems

ComponentFunctionRatio (Volume %)
PEG 400 Interfacial tension reducer; prevents rapid crystallization.40%
Water (pH 4) Bulk solvent; acidic pH maintains ionization.50%
Ethanol or DMSO Primary solubilizer for the lipophilic core.[2]10%

Protocol:

  • Dissolve compound in Ethanol/DMSO.[1][2]

  • Add PEG 400 and vortex until clear.

  • Slowly add the acidic water while vortexing. Do not add water first. [1][2]

Part 4: Advanced Formulation (Cyclodextrins)
Q: I need a non-toxic vehicle for in vivo studies. Organic solvents are causing toxicity. [1][2]

A: Use Sulfobutyl Ether-beta-Cyclodextrin (SBE-β-CD / Captisol®) .[1][2]

Why it works: The 7-fluoro-3-methylisoquinoline molecule is hydrophobic enough to fit inside the lipophilic cavity of the cyclodextrin, while the sulfobutyl ether groups on the exterior provide water solubility. This "hides" the hydrophobic fluorine from the water.

Step-by-Step Complexation Protocol:

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in 50 mM Phosphate Buffer (pH 3.0).[2] Note: The acidic pH helps initial ionization.

  • Addition: Add an excess of the isoquinoline derivative to the vehicle.

  • Equilibration: Shake or stir at room temperature for 24–48 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Analyze the filtrate by HPLC to determine the final soluble concentration.

Expected Outcome: You should observe a linear increase in solubility as CD concentration increases (Type A


 phase solubility diagram).[1][2]
Part 5: Decision Logic for Formulation

Use this logic flow to select the correct solubilization strategy based on your experimental stage.

Formulation_Decision_Tree Start Start: 7-F-3-Me-Isoquinoline Insoluble in Water Stage What is the Application? Start->Stage InVitro In Vitro (Cell/Enzyme) Stage->InVitro InVivo In Vivo (Animal PK/PD) Stage->InVivo CheckpH Can you lower pH? InVitro->CheckpH ToxCheck Is solvent toxicity a concern? InVivo->ToxCheck Solvent Use DMSO/PEG400 (1:1) Keep final % < 1% CheckpH->Solvent No (Physiological pH) Salt Form HCl or Mesylate Salt (In situ) CheckpH->Salt Yes (pH < 5) Cosolvent Ternary System: 10% EtOH / 40% PEG / 50% Water ToxCheck->Cosolvent No (Acute study) Cyclodextrin Complexation: 20% SBE-beta-CD at pH 3-4 ToxCheck->Cyclodextrin Yes (Chronic/Sensitive)

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

References
  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1][2] Link

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Luk, Y., et al. (2004).[1][2] Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, (v), 5-17.[1][2] Link

Sources

Technical Support Center: Scaling Up the Synthesis of 7-Fluoro-3-methylisoquinoline for Library Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Fluoro-3-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals engaged in the production of isoquinoline-based compound libraries. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to facilitate a smooth and efficient scale-up of your synthesis.

I. Overview of the Synthetic Strategy

The most common and scalable approach to synthesizing 7-Fluoro-3-methylisoquinoline is a two-step process commencing with the Bischler-Napieralski cyclization, followed by a dehydrogenation step. This method is robust and amenable to the production of a diverse library of analogues.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Dehydrogenation (Aromatization) Starting_Material 2-(4-Fluorophenyl)propan-1-amine Acetylation N-Acetylation (Acetic Anhydride or Acetyl Chloride) Starting_Material->Acetylation Amide N-(2-(4-fluorophenyl)propyl)acetamide Acetylation->Amide Cyclization Dehydrating Agent (e.g., POCl₃, P₂O₅) Amide->Cyclization Dihydroisoquinoline 7-Fluoro-1,3-dimethyl-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Dehydrogenation Catalyst (e.g., Pd/C) Dihydroisoquinoline->Dehydrogenation Final_Product 7-Fluoro-3-methylisoquinoline (CAS: 2073126-59-5) Dehydrogenation->Final_Product

Caption: Overall synthetic workflow for 7-Fluoro-3-methylisoquinoline.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-(4-fluorophenyl)propyl)acetamide (Precursor)

Objective: To synthesize the amide precursor required for the Bischler-Napieralski cyclization.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
2-(4-Fluorophenyl)propan-1-amine153.2010.0 g0.065
Acetic Anhydride102.097.4 mL (7.9 g)0.078
Triethylamine (Et₃N)101.1910.9 mL (7.9 g)0.078
Dichloromethane (DCM)84.93100 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(4-fluorophenyl)propan-1-amine (10.0 g, 0.065 mol) and triethylamine (10.9 mL, 0.078 mol) in dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (7.4 mL, 0.078 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Bischler-Napieralski Cyclization and Dehydrogenation

Objective: To synthesize 7-Fluoro-3-methylisoquinoline via a one-pot cyclization and dehydrogenation.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
N-(2-(4-fluorophenyl)propyl)acetamide195.2310.0 g0.051
Phosphorus Oxychloride (POCl₃)153.3314.2 mL (23.5 g)0.153
Toluene (anhydrous)92.14100 mL-
Palladium on Carbon (Pd/C), 10%-1.0 g (10 wt%)-
Xylene (anhydrous)106.16100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL-
Celite®---

Procedure:

  • To a solution of N-(2-(4-fluorophenyl)propyl)acetamide (10.0 g, 0.051 mol) in anhydrous toluene (100 mL), slowly add phosphorus oxychloride (14.2 mL, 0.153 mol) at 0 °C.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting amide.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 7-fluoro-1,3-dimethyl-3,4-dihydroisoquinoline.

  • Dissolve the crude dihydroisoquinoline in anhydrous xylene (100 mL) and add 10% Pd/C (1.0 g).

  • Heat the mixture to reflux (approximately 140 °C) for 12-24 hours. The dehydrogenation can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 7-Fluoro-3-methylisoquinoline.

III. Troubleshooting Guide

Troubleshooting_Guide Start Low Yield in Bischler-Napieralski Cyclization Cause1 Incomplete Reaction Possible Causes: 1. Insufficient reaction time/temperature. 2. Deactivating effect of the fluorine substituent. Solutions: 1. Increase reaction time and/or temperature. 2. Use a higher boiling point solvent like xylene. 3. Consider a stronger dehydrating agent (e.g., P₂O₅ or triflic anhydride). Start->Cause1 Cause2 Side Product Formation (Retro-Ritter) Possible Causes: Formation of a stable styrene intermediate. Solutions: 1. Use a nitrile-based solvent to shift the equilibrium. 2. Employ milder conditions with oxalyl chloride to generate an N-acyliminium intermediate. Start->Cause2 Cause3 Poor Workup/Purification Possible Causes: 1. Product loss during aqueous workup. 2. Inefficient purification. Solutions: 1. Ensure complete extraction from the aqueous phase. 2. Optimize column chromatography conditions (e.g., solvent system, silica gel activity). Start->Cause3 Start2 Incomplete Dehydrogenation Cause4 Catalyst Inactivation Possible Causes: 1. Catalyst poisoning. 2. Insufficient catalyst loading. Solutions: 1. Use fresh, high-quality Pd/C. 2. Increase catalyst loading to 15-20 wt%. Start2->Cause4 Cause5 Suboptimal Reaction Conditions Possible Causes: 1. Insufficient temperature or reaction time. 2. Inefficient hydrogen removal. Solutions: 1. Use a higher boiling point solvent (e.g., decalin). 2. Perform the reaction under an inert atmosphere with a gentle stream of nitrogen to remove H₂. Start2->Cause5

Caption: Troubleshooting decision tree for common synthesis issues.

IV. Frequently Asked Questions (FAQs)

Q1: The Bischler-Napieralski cyclization is sluggish. What can I do to improve the reaction rate?

A1: The fluorine atom at the 7-position is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1][2] To overcome this, you can:

  • Increase the reaction temperature: Switching from toluene (b.p. ~110 °C) to xylene (b.p. ~140 °C) can significantly enhance the reaction rate.

  • Use a stronger dehydrating agent: A mixture of POCl₃ and phosphorus pentoxide (P₂O₅) is more potent and can facilitate cyclization for less reactive substrates.[1][3]

  • Consider microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for this type of transformation.[4][5]

Q2: I am observing a significant amount of a styrene-like side product. What is its origin and how can I minimize it?

A2: This is likely due to a retro-Ritter reaction, a common side reaction in the Bischler-Napieralski synthesis.[1][3] It proceeds through the nitrilium ion intermediate, which can fragment to form a stable styrene derivative. To minimize this:

  • Use a nitrile as a solvent: Acetonitrile, for example, can shift the equilibrium away from the retro-Ritter pathway.

  • Employ milder reagents: Using oxalyl chloride can generate an N-acyliminium intermediate that is less prone to fragmentation.

Q3: My dehydrogenation step is not going to completion. What are the key parameters to check?

A3: Incomplete dehydrogenation can be due to several factors:

  • Catalyst activity: Ensure your Pd/C catalyst is fresh and active. Catalyst poisoning from residual impurities can inhibit the reaction.

  • Hydrogen removal: The dehydrogenation is an equilibrium process. Efficient removal of the hydrogen gas produced will drive the reaction to completion. Consider performing the reaction under a slow stream of an inert gas like nitrogen or argon.

  • Temperature: A sufficiently high temperature is required. If xylene is not effective, consider a higher boiling solvent like decalin.

Q4: Are there any alternative synthetic routes to 7-Fluoro-3-methylisoquinoline?

A4: Yes, while the Bischler-Napieralski route is common, other methods exist. For instance, a palladium-catalyzed coupling reaction could be employed. A notable alternative involves the synthesis of 7-fluoro-isoquinoline from 1-chloro-7-fluoroisoquinoline, followed by functionalization at the 3-position. A relevant patent (CN108314648) describes the synthesis of the 7-fluoro-isoquinoline core.

Q5: What are the key safety precautions when scaling up this synthesis?

A5:

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching of POCl₃ is highly exothermic and should be done slowly with careful temperature control.

  • Hydrogen gas: The dehydrogenation step produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources.

  • High temperatures: The use of high-boiling solvents like toluene and xylene requires careful temperature monitoring to prevent uncontrolled reflux.

V. References

  • Awah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Wikipedia. (2023). Bischler–Napieralski reaction. [Link]

  • NROChemistry. (2025, April 7). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • CN108314648A - Method for synthesizing 7-fluoro-isoquinoline. (2018).

  • Arkivoc. (2024). Selective dehydrogenation of tetrahydroisoquinolines in the presence of sulfoxides. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. [Link]

Sources

Strategies to avoid side reactions in palladium-catalyzed amination of halo-isoquinolines

[1]

Topic: Strategies to Avoid Side Reactions in Pd-Catalyzed Amination Ticket ID: ISOQ-PD-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Isoquinoline Challenge

Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction failed, yielding starting material, dehalogenated byproducts, or a black precipitate.[1]

Isoquinolines are notoriously difficult substrates for Buchwald-Hartwig amination.[1] Unlike simple aryl halides, the isoquinoline core presents a "perfect storm" of challenges:

  • Catalyst Poisoning: The pyridine-like nitrogen (

    
    ) is a strong Lewis base that binds tightly to Palladium, arresting the catalytic cycle.[1]
    
  • Electronic Deactivation: The electron-deficient nature of the ring makes oxidative addition difficult at positions C4/C5, while making C1 hyper-reactive and prone to hydrolysis.[1]

  • Side Reactions: Hydrodehalogenation (reduction) often outcompetes amination.[1]

This guide moves beyond basic recipes to the mechanistic strategies required to suppress these side reactions.

Module 1: Preventing Catalyst Deactivation (The "N-Binding" Issue)

The Problem: Your reaction stalls immediately. The solution stays clear or turns black (Pd black precipitation) with no product conversion.[1]

The Cause: The isoquinoline nitrogen lone pair coordinates to the Pd(II) intermediate, forming a stable, unreactive "dead-end" complex.[1] This prevents the amine from binding.[1]

The Solution: Steric Crowding. You must use ligands with sufficient bulk to physically block the isoquinoline nitrogen from coordinating to the metal center, while still allowing the oxidative addition of the C-X bond.

Recommended Ligand Systems
Ligand ClassSpecific RecommendationWhy it works
Dialkylbiaryl Phosphines BrettPhos or tBuBrettPhos The bulky tert-butyl groups on the phosphine and the isopropyl groups on the biaryl backbone create a "pocket" that excludes the N-heterocycle coordination but accommodates the amine.[1]
NHC Complexes Pd-PEPPSI-IPr The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold uses a sacrificial pyridine ligand.[1] The bulky NHC ligand (IPr) prevents substrate inhibition once the cycle starts.
Ferrocenyl Phosphines Josiphos (CyPF-tBu) Effective for specific regioselectivity challenges, though less general than Buchwald ligands.[1]
Visualizing the Failure Mode

CatalystPoisoningcluster_cycleActive Catalytic Cyclecluster_deadCatalyst Death PathwayPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-Pd-X)Pd0->OxAdd + Halo-IsoquinolineAmineBindAmine BindingOxAdd->AmineBindDeadEndPd-N(Isoquinoline) Complex(Catalyst Arrest)OxAdd->DeadEnd N-Coordination(If Ligand is too small)ProdC-N ProductAmineBind->Prod Reductive EliminationcaptionFigure 1: Mechanism of catalyst poisoning by isoquinoline nitrogen. Bulky ligands prevent the diversion to the red 'Dead End' state.

Module 2: Suppressing Hydrodehalogenation (The "Reduction" Issue)

The Problem: You isolate the dehalogenated isoquinoline (Ar-H) instead of the aminated product (Ar-N).

The Cause: This is a competitive reduction pathway. It occurs via


-hydride elimination1

Troubleshooting Matrix:

Variable Strategy to Avoid Reduction Explanation
Solvent Switch to Toluene or Dioxane Avoid alcohols (MeOH, EtOH, iPrOH). Alcohols act as hydride sources, reducing the Pd-Ar intermediate.[1] Toluene is aprotic and non-polar, suppressing this pathway.[1]
Base Use NaOtBu or Cs₂CO₃ Avoid hydroxide bases (KOH, NaOH) in protic media.[1] Tert-butoxide is bulky and less likely to transfer a hydride compared to ethoxide/methoxide.[1]
Amine Increase Concentration If using a secondary aliphatic amine (prone to

-hydride elimination), use a slight excess (1.2–1.5 equiv) to favor the bimolecular amination over the unimolecular elimination.[1]
Catalyst Loading Increase Initial Rate Slow reactions favor decomposition.[1] Use a pre-catalyst (e.g., G3-BrettPhos ) to ensure rapid initiation, rather than relying on in-situ mixing of Pd(OAc)₂ + Ligand.[1]

Module 3: Regioselectivity & Hydrolysis (Substrate Specifics)

The Problem:

  • Hydrolysis: The C-Cl bond converts to C-OH (forming an isoquinolinone/lactam).[1]

  • Regioselectivity: In 1,4-dichloroisoquinoline, you get a mixture of products.

Preventing Hydrolysis (Lactam Formation)

Isoquinolines halogenated at the C1 position are essentially cyclic imidoyl chlorides.[1] They are highly electrophilic and sensitive to water.[1]

  • Strict Anhydrous Conditions: Use a glovebox or Schlenk line.

  • Base Selection: Cesium Carbonate (

    
    )  is preferred over alkoxides if hydrolysis is observed, as it is milder and less nucleophilic.[1]
    
  • Avoid Silanols: Do not use silanol-based additives if moisture is suspected.[1]

Controlling Regioselectivity
  • C1 Position: Most electron-deficient and reactive towards oxidative addition.[1] Reacts first at lower temperatures (RT to 60°C).[1]

  • C4/C5 Positions: Less reactive. Requires higher temperatures (80°C–110°C) and more active ligands (e.g., RuPhos ).[1]

Decision Logic for Dihalo-Isoquinolines:

  • Target C1 Amination: Use Pd(OAc)₂/BINAP (older generation, less active) at room temperature to selectively react at C1 without touching C4.[1]

  • Target Bis-Amination: Use G3-BrettPhos at 100°C to force reaction at both centers.[1]

Standard Operating Procedure (SOP)

Protocol: Amination of 1-Chloroisoquinoline (Difficult Substrate)

Reagents:

  • 1-Chloroisoquinoline (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Precatalyst: BrettPhos Pd G3 (2–5 mol%)[1]

  • Base: NaOtBu (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Workflow:

ProtocolStep11. Charge Solids(In Glovebox/Argon)Step22. Solvent Addition(Degassed, Anhydrous Toluene)Step1->Step2Step33. Amine Addition(Liquid amines via syringe)Step2->Step3Step44. Activation(Heat to 80-100°C)Step3->Step4Step55. Monitoring(TLC/LCMS every 1h)Step4->Step5DecisionComplete?Step5->DecisionWorkupFilter through CeliteConcentrateDecision->WorkupYesTroubleAdd 2 mol% more CatCheck for DehalogenationDecision->TroubleNo (Stalled)captionFigure 2: Optimized workflow for Pd-catalyzed amination of isoquinolines.

Critical Step Notes:

  • Degassing: Oxygen is a killer.[1] Sparge solvent with Argon for 15 mins or use freeze-pump-thaw.[1]

  • Pre-heating: If using Pd(OAc)₂ + Ligand (not recommended, but if necessary), stir them in solvent at 80°C for 5 mins before adding the substrate to form the active catalyst species L-Pd(0).[1]

  • Workup: Isoquinoline amines can coordinate to Pd residues, making purification hard.[1] Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous EDTA/sodium diethyldithiocarbamate to remove Pd.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

    • Grounding: Establishes BrettPhos/RuPhos as the gold standard for preventing catalyst deactivation in heterocycles.[1]

  • Valente, C., et al. (2012).[1] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(14), 3314-3332.[1] [1]

    • Grounding: Validates the use of Pd-PEPPSI-IPr for sterically hindered and "poisonous" N-heterocycle substr
  • Paul, F., et al. (1994).[1] Mechanism of the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 116(13), 5969–5970.[1]

    • Grounding: Foundational mechanistic proof of the amine binding step and -hydride elimination pathways leading to dehalogen
  • Bruno, N. C., et al. (2013).[1] Rapidly Initiating Palladium Precatalyst for the Suzuki–Miyaura and Buchwald–Hartwig Couplings. Journal of the American Chemical Society, 135(30), 10942–10945.[1]

    • Grounding: Explains the necessity of G3-precatalysts to avoid the induction period where c

Technical Support Center: Enhancing Regioselectivity of Functionalization on the Isoquinoline Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isoquinoline functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving site-selective reactions on the isoquinoline scaffold. The inherent electronic and steric properties of this privileged heterocycle present both opportunities and challenges. This document provides in-depth, experience-driven guidance to troubleshoot common issues and strategically control regiochemical outcomes in your experiments.

Core Principles of Isoquinoline Reactivity

Understanding the electronic landscape of the isoquinoline ring is the foundation for controlling its functionalization. The system consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring. This dichotomy is the primary determinant of its reactivity.

  • Pyridine Ring (Electron-Deficient): The nitrogen atom (N2) is electronegative, withdrawing electron density from the pyridine ring, particularly from the α-positions (C1 and C3). This makes the pyridine ring susceptible to nucleophilic attack and resistant to electrophilic attack. The C1 position is the most electrophilic and is the primary site for nucleophilic substitution and radical additions.

  • Benzene Ring (Electron-Rich): In contrast, the carbocyclic ring behaves more like a typical aromatic system, albeit slightly deactivated by the fused pyridine ring. It is the preferred site for electrophilic aromatic substitution (EAS) , which predominantly occurs at the C5 and C8 positions.[1][2]

This inherent reactivity profile can be visualized as follows:

Caption: Figure 1: Intrinsic Reactivity of the Isoquinoline Core

Frequently Asked Questions (FAQs)

Q1: My electrophilic substitution (e.g., nitration, halogenation) is yielding an inseparable mixture of C5 and C8 isomers. How can I improve the selectivity?

A1: This is a classic challenge. The C5 and C8 positions have similar electron densities, leading to poor selectivity.[1][3] Control can be achieved by leveraging subtle differences:

  • Kinetic vs. Thermodynamic Control: Sulfonation is a prime example. At lower temperatures (~20°C), the reaction is under kinetic control and favors the C5-sulfonic acid. At higher temperatures (~300°C), the more stable C8-isomer is formed, but this can rearrange to the thermodynamically favored C6-sulfonic acid.[1]

  • Steric Hindrance: The C8 position is sterically hindered by the peri-hydrogen at C1. Using bulkier electrophiles or introducing a sterically demanding substituent elsewhere on the molecule can disfavor C8 substitution.

  • Solvent and Lewis Acid Choice: The coordinating ability of the solvent and the nature of the Lewis acid can influence the transition state, subtly favoring one position over the other. Empirical screening is often necessary.

Q2: How can I achieve functionalization at the C1 position?

A2: The C1 position is electron-deficient and thus primed for nucleophilic or radical attack.

  • Nucleophilic Aromatic Substitution (SNAr): This requires a leaving group at C1 (e.g., a halogen). The reaction is often sluggish and may require harsh conditions or activation of the ring (see Q3).

  • Chichibabin Reaction: Direct amination at C1 can be achieved using sodium amide (NaNH₂), but this method has limited scope and can have safety concerns.

  • Minisci Reaction: This is a powerful method for radical alkylation or acylation, which shows a strong preference for the protonated, electron-deficient C1 position.

  • Directed ortho-Metalation (DoM): If you have a directing group at C8, it is possible to deprotonate the C1 position with a strong base (like LDA or n-BuLi) and then trap the resulting organometallic species with an electrophile.

Q3: What is the purpose of making an isoquinoline N-oxide, and how does it affect regioselectivity?

A3: Converting the isoquinoline nitrogen to an N-oxide is a powerful strategic tool. The N-oxide group is strongly electron-withdrawing through induction but can be electron-donating through resonance. This has several effects:

  • Activates the Ring: It significantly activates the C1 and C3 positions towards nucleophilic attack.

  • Alters Electrophilic Substitution: It directs electrophiles to the C4 position, a site that is typically unreactive in the parent isoquinoline.

  • Enables C-H Functionalization: Isoquinoline N-oxides are excellent substrates for transition-metal-catalyzed C-H functionalization, often at the C8 position directed by the N-oxide oxygen or at C2 of a substituent.[4][5]

Q4: When should I use a directing group strategy for C-H functionalization?

A4: Relying on the intrinsic reactivity of the isoquinoline ring limits you primarily to C1, C5, and C8. A directing group (DG) strategy is essential when you need to functionalize other positions (C3, C4, C6, C7) or when you need to override the intrinsic selectivity (e.g., forcing functionalization at C8 over C5).[6][7][8] The DG coordinates to a transition metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization.[7][8]

Troubleshooting Guides

This section addresses specific experimental failures in a "Problem -> Probable Cause -> Proposed Solution" format.

Guide 1: Poor Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization
  • Problem: You are attempting a C-H activation directed to one position (e.g., C8) but are getting a mixture of isomers or functionalization at an unexpected site.

  • Probable Causes:

    • Weak or Ambiguous Directing Group: The coordinating atom of your DG may not have a strong enough affinity for the metal catalyst, or it may be able to adopt multiple conformations, leading to activation of different C-H bonds.

    • Steric Hindrance: A bulky substituent near the target C-H bond may prevent the catalyst from accessing it, leading to functionalization at a less-hindered, electronically favorable site.

    • Incorrect Catalyst/Ligand Combination: The electronic and steric properties of the catalyst and its ligands are crucial for selectivity. A mismatched combination can lead to poor control.

    • Intrinsic Reactivity Competition: The reaction conditions may be harsh enough to cause background functionalization based on the ring's inherent reactivity, competing with the directed pathway.

  • Proposed Solutions & Workflow:

    G Figure 2: Workflow for Troubleshooting C-H Functionalization cluster_solutions Solutions Start Problem: Poor Regioselectivity DG Step 1: Evaluate Directing Group (DG) Start->DG Is the DG known to be robust for this position? Catalyst Step 2: Screen Catalysts & Ligands DG->Catalyst DG is appropriate. Is the catalyst known to work with this DG? Sol_DG Change to a more rigid or strongly coordinating DG. (e.g., 8-aminoquinoline, picolinamide) DG->Sol_DG Conditions Step 3: Optimize Reaction Conditions Catalyst->Conditions Catalyst system is appropriate. Are conditions too harsh? Sol_Cat Screen different metals (Pd, Rh, Ru, Co). Screen ligands (e.g., phosphines, carbenes). Use pre-catalysts like [{RuCl2(p-cymene)}2]. Catalyst->Sol_Cat Result Achieved High Regioselectivity Conditions->Result Milder conditions (temp, time) improve selectivity. Sol_Cond Lower reaction temperature. Screen solvents of varying polarity. Test different additives/oxidants (e.g., Ag₂CO₃ vs. Cu(OAc)₂). Conditions->Sol_Cond

    Caption: Figure 2: Workflow for Troubleshooting C-H Functionalization

    Data-Driven Decisions: Consult the literature for directing groups that offer high regiocontrol for the desired position. A summary is provided below.

    | Directing Group (attached to Isoquinoline) | Primary Site of Functionalization | Common Metal Catalyst | | :--- | :--- | :--- | | N-oxide Oxygen | C8 | Rh(III), Pd(II) | | 2-pyridyl (at N2) | C1 | Ru(II) | | 8-amino, 8-carboxamido | C7 | Pd(II) | | 1-carboxyl, 1-carboxamido | C8 | Pd(II) | | Oxime (from a precursor) | ortho to DG attachment | Rh(III), Ru(II)[9] | | N-methoxybenzamide (precursor) | ortho to amide | Pd(II)[6] |

Guide 2: Failure to Achieve Nucleophilic Substitution at C1
  • Problem: You have a C1-halo-isoquinoline, but it fails to react with your nucleophile, or the reaction requires extreme conditions and gives low yields.

  • Probable Causes:

    • Insufficient Ring Activation: The electron-withdrawing effect of the nitrogen atom alone may not be enough to sufficiently lower the LUMO of the ring for attack by a weak or moderately strong nucleophile.

    • Poor Leaving Group: The halide at C1 might not be a good enough leaving group under the reaction conditions.

    • Nucleophile Decomposition: The high temperatures or strong bases sometimes required for these reactions can decompose sensitive nucleophiles.

  • Proposed Solutions:

    • Activate the Ring by N-Quaternization: React the isoquinoline with an alkylating agent (e.g., methyl iodide, benzyl bromide). This places a permanent positive charge on the nitrogen, making the ring significantly more electrophilic and susceptible to nucleophilic attack at C1. The N-alkyl group can often be removed later if desired.

    • Use a More Reactive Nucleophile: If possible, convert your nucleophile to a more potent form (e.g., using the sodium or potassium salt of an alcohol instead of the neutral alcohol).

    • Transition Metal Catalysis: Consider using palladium or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) instead of a direct SNAr. This opens up a much wider range of possible nucleophiles and generally proceeds under milder conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed, Directing Group-Assisted C-H Functionalization (C8 Arylation)

This protocol is adapted from methodologies that use a removable directing group at the N2 position to achieve C8 functionalization.

  • Materials:

    • N-aryl-isoquinolinium salt (substrate)

    • Aryl boronic acid (coupling partner)

    • Pd(OAc)₂ (catalyst)

    • Triphenylphosphine (PPh₃) or other suitable ligand

    • K₂CO₃ or other suitable base

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Step-by-Step Methodology:

    • Reaction Setup: To an oven-dried Schlenk flask, add the N-aryl-isoquinolinium salt (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).

    • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

    • Heating: Place the flask in a preheated oil bath at 100-120 °C and stir vigorously.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

    • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C8-arylated isoquinoline. The N-aryl directing group can then be cleaved under appropriate conditions if desired.

Causality: The N-aryl group acts as a directing group, forming a stable 5-membered palladacycle intermediate involving the palladium catalyst, the isoquinoline nitrogen, and the C8 carbon. This directed C-H activation, or "cyclometalation," ensures that the subsequent coupling with the boronic acid occurs exclusively at the C8 position.[6]

References

  • Aher, Y. N., & Pawar, A. B. (2022). Ru(II)-Catalyzed C–H Functionalization/Annulation of Primary Benzylamines with Sulfoxonium Ylides Provides Isoquinolines. The Journal of Organic Chemistry, 87, 12608-12621. Available at: [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018). S.S. & L.S. Patkar College of Arts & Science & V.P. Varde College of Commerce & Economics. Available at: [Link]

  • C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. (n.d.). Synfacts. Available at: [Link]

  • Besset, T., & Kaci, H. (2016). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 21(12), 1698. Available at: [Link]

  • Li, P., et al. (2018). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 23(7), 1776. Available at: [Link]

  • Shaikh, A. Y., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(4), 589-631. Available at: [Link]

  • Proposed reaction mechanism for the synthesis of isoquinoline N‐oxide. (n.d.). ResearchGate. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • High regioselectivity in the amination reaction of isoquinolinequinone derivatives using conceptual DFT and NCI analysis. (2019). PubMed. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. Available at: [Link]

  • Isoquinoline. (n.d.). Wikipedia. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Available at: [Link]

  • Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. (n.d.). ResearchGate. Available at: [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Available at: [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). University of Isfahan. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Available at: [Link]

  • Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). German-Chemie. Available at: [Link]

Sources

Technical Support Center: Characterization of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these fascinating molecules. The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering the ability to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the very properties that make fluorine a valuable tool in drug design also introduce a set of common pitfalls in their analytical characterization.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, diagnose, and solve common issues encountered during the analysis of fluorinated heterocyclic compounds by NMR spectroscopy, mass spectrometry, and liquid chromatography.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Troubleshooting Guide: NMR Spectroscopy

Symptoms: You observe significant variations in the ¹⁹F chemical shifts of your compound between different experiments, different spectrometers, or when comparing your data to literature values.

Causality: ¹⁹F NMR chemical shifts are highly sensitive to the local electronic environment.[4][5] This sensitivity, while a powerful tool for probing molecular interactions, also makes them susceptible to variations in experimental conditions. The primary culprits for inconsistent chemical shifts are issues with spectral referencing and solvent effects. Unlike ¹H NMR, where tetramethylsilane (TMS) is a universally accepted internal standard, a single, universally adopted internal standard for ¹⁹F NMR is lacking, leading to widespread inconsistencies in data reporting.[6]

Step-by-Step Protocol for Robust ¹⁹F NMR Referencing:

  • Internal Referencing is Key: Whenever possible, use an internal reference standard. This involves adding a small amount of a fluorinated compound with a known, stable chemical shift to your sample.

  • Choosing an Internal Standard: Select a reference compound that is inert to your sample and has a resonance that does not overlap with your analyte's signals. Common choices include trifluorotoluene (α,α,α-trifluorotoluene) or hexafluorobenzene.

  • Accurate Sample Preparation:

    • Prepare a stock solution of your chosen internal standard in the same deuterated solvent you will use for your samples.

    • Add a precise volume of the stock solution to each of your NMR samples. The concentration of the standard should be sufficient to give a strong, easily identifiable signal without overwhelming the signals of your compound.

  • Data Acquisition and Processing:

    • Acquire your ¹⁹F NMR spectrum.

    • During processing, calibrate the spectrum by setting the chemical shift of your internal standard to its known literature value for that specific solvent.

Expert Insight: Relying on external referencing or the spectrometer's internal frequency lock can introduce significant errors.[6] The magnetic field homogeneity and the sample's magnetic susceptibility can differ between the reference and the sample, leading to inaccurate chemical shift values.

Symptoms: The signals in your ¹H or ¹⁹F NMR spectra are broad, difficult to interpret, or show complex splitting patterns that do not align with simple first-order analysis.

Causality: Fluorine atoms exhibit strong spin-spin coupling not only with adjacent protons and other fluorine nuclei (homonuclear coupling) but also over multiple bonds (long-range coupling).[7][8] This extensive coupling network can lead to complex, higher-order splitting patterns that are challenging to resolve.

Workflow for Deciphering Complex Spectra:

G start Complex Multiplets Observed step1 Acquire 1D ¹⁹F Spectrum start->step1 step2 Acquire 1D ¹H Spectrum start->step2 step4 Perform ¹⁹F{¹H} Decoupling step1->step4 Simplifies ¹⁹F signals step3 Perform ¹H{¹⁹F} Decoupling step2->step3 Simplifies ¹H signals step5 Acquire 2D Correlation Spectra (e.g., ¹H-¹⁹F HETCOR) step3->step5 step4->step5 step6 Analyze Coupling Constants and Chemical Shifts step5->step6 end_node Structure Elucidation step6->end_node

Caption: Workflow for analyzing complex NMR spectra of fluorinated compounds.

Experimental Protocols:

  • ¹H{¹⁹F} Decoupling: This experiment irradiates the fluorine nuclei while acquiring the proton spectrum. The result is a simplified ¹H spectrum where all H-F couplings are removed, revealing the underlying H-H coupling patterns.

  • ¹⁹F{¹H} Decoupling: Conversely, this experiment decouples the protons while observing the fluorine nuclei, simplifying the ¹⁹F spectrum to show only F-F couplings.

  • 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) Spectroscopy: This powerful technique provides a 2D map showing which protons are coupled to which fluorine atoms, allowing for the unambiguous assignment of through-bond connectivities.

Frequently Asked Questions (FAQs): NMR Spectroscopy

Q1: Why is the chemical shift range in ¹⁹F NMR so much larger than in ¹H NMR?

A1: The ¹⁹F nucleus is surrounded by nine electrons, in contrast to the single electron around a proton.[4] This larger electron cloud results in a greater sensitivity of the fluorine nucleus to changes in its local electronic environment, leading to a much wider dispersion of chemical shifts (over 800 ppm).[9] This is advantageous as it often leads to better signal separation, even for structurally similar fluorine atoms.[8]

Q2: My integrals in the ¹⁹F NMR spectrum seem inaccurate. What could be the cause?

A2: Inaccurate integration in ¹⁹F NMR can arise from several factors. The wide chemical shift range may require a larger spectral width for data acquisition, which can sometimes lead to poor data resolution and affect the accuracy of integration.[9] Additionally, variations in the longitudinal relaxation times (T1) of different fluorine nuclei can lead to differential signal saturation, impacting the relative intensities. For quantitative analysis, it is crucial to ensure a sufficient relaxation delay (at least 5 times the longest T1) between scans.[8]

Q3: Can I use ¹⁹F NMR for chiral analysis of my fluorinated heterocyclic compound?

A3: Yes, ¹⁹F NMR is an excellent tool for chiral analysis. The high sensitivity of ¹⁹F chemical shifts to the local environment makes it possible to distinguish between enantiomers by using a chiral solvating agent or a chiral derivatizing agent. In the presence of a chiral auxiliary, the diastereomeric complexes formed will have distinct ¹⁹F NMR signals, allowing for the determination of enantiomeric excess.[10]

Section 2: Mass Spectrometry (MS)

Troubleshooting Guide: Mass Spectrometry

Symptoms: Your mass spectrum shows unexpected fragment ions, or you are unable to locate the molecular ion peak. You may also observe ions corresponding to the loss of fluorine or HF.

Causality: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[11] While this bond strength often imparts metabolic stability to a molecule, it does not preclude fragmentation in the high-energy environment of a mass spectrometer.[1][12] C-F bond cleavage, while less common than other fragmentations, can occur, particularly in molecules with structural features that can stabilize the resulting cation.[13][14] The presence of heteroatoms in the ring can also influence the fragmentation pathways.

Data Interpretation Strategy:

G start Unexpected MS Fragmentation step1 Verify Molecular Ion (M⁺) start->step1 step2 Consider Common Neutral Losses (e.g., -HF, -F) step1->step2 If M⁺ is weak or absent step3 Analyze Fragmentation of the Heterocyclic Ring step1->step3 If M⁺ is present step4 Propose Fragmentation Mechanisms step2->step4 step3->step4 step5 Compare with Spectra of Analogous Non-Fluorinated Compounds step4->step5 end_node Confirm Structure step5->end_node

Caption: A logical approach to interpreting mass spectra of fluorinated heterocycles.

Expert Insight: The likelihood of C-F bond cleavage can be influenced by the ionization technique. Softer ionization methods, such as electrospray ionization (ESI) or chemical ionization (CI), are less likely to induce C-F bond cleavage compared to the higher-energy electron ionization (EI). If you suspect in-source fragmentation, consider analyzing your sample with a softer ionization technique.

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: Why is mass spectrometry of fluorinated compounds sometimes considered challenging?

A1: While many fluorinated compounds can be analyzed by mass spectrometry without issue, challenges can arise.[15] Mass spectrometry workflows that are effective for non-fluorinated compounds may fall short for their fluorinated counterparts, potentially missing a significant number of byproducts or metabolites in complex mixtures.[16][17] The high electronegativity of fluorine can influence the ionization efficiency of the molecule, and the strong C-F bond can lead to atypical fragmentation patterns.[11][12]

Q2: Can I use mass spectrometry to quantify fluorinated compounds?

A2: Yes, mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the quantification of fluorinated compounds. For accurate quantification, it is essential to use an appropriate internal standard, preferably an isotopically labeled version of the analyte.

Q3: Are there any specific safety considerations when handling fluorinated compounds, especially in the context of metabolism studies?

A3: Yes. While fluorine substitution often blocks metabolic "soft spots," some fluorinated compounds can undergo biotransformation to release fluoride ions or other toxic metabolites, such as fluoroacetic acid.[12][18] It is crucial to consider the potential for metabolic defluorination and the toxicological profile of any potential metabolites, especially in drug development.[11][19]

Section 3: Liquid Chromatography (LC)

Troubleshooting Guide: Liquid Chromatography

Symptoms: You observe broad, tailing peaks, or the elution order of your fluorinated compounds is not as expected on a standard C18 column.

Causality: The unique properties of fluorinated compounds, including their high electronegativity and reduced polarizability, can lead to undesirable secondary interactions with the silica support of reversed-phase columns. Furthermore, the "fluorous" nature of highly fluorinated molecules can result in poor retention or altered selectivity on traditional hydrocarbonaceous stationary phases.[20]

Method Development Strategy:

Table 1: Comparison of Stationary Phases for Fluorinated Compound Separation

Stationary PhasePrinciple of SeparationBest Suited ForPotential Pitfalls
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, moderately fluorinated compoundsPoor peak shape for basic compounds, altered selectivity for highly fluorinated analytes.
Fluorinated Phases (e.g., PFP) Dipole-dipole, π-π, and hydrophobic interactionsAromatic and positional isomers of fluorinated compoundsMay require different mobile phase conditions compared to C18.
Mixed-Mode Phases Ion-exchange and hydrophobic interactionsIonizable fluorinated compoundsMore complex method development.

Step-by-Step Protocol for Method Optimization:

  • Screen Different Stationary Phases: If you are experiencing issues on a C18 column, screen a fluorinated stationary phase, such as a pentafluorophenyl (PFP) phase. These phases can offer alternative selectivity for fluorinated compounds.[20]

  • Optimize the Mobile Phase:

    • pH: For ionizable compounds, ensure the mobile phase pH is adjusted to suppress the ionization of both the analyte and any residual silanols on the column.

    • Organic Modifier: Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) as they can influence the selectivity.

    • Additives: For basic compounds, the addition of a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by masking silanol interactions.[21]

  • Consider Temperature: Column temperature can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase. Optimizing the column temperature can sometimes improve peak shape and resolution.

Frequently Asked Questions (FAQs): Liquid Chromatography

Q1: What are the advantages of using a fluorinated stationary phase for the separation of fluorinated heterocyclic compounds?

A1: Fluorinated stationary phases can provide unique selectivity for fluorinated compounds that may be difficult to separate on traditional C18 columns.[20] They can offer improved resolution for positional isomers and can sometimes lead to different elution orders, which can be beneficial for impurity profiling and method development.[20]

Q2: My fluorinated compound is very polar. What type of chromatography should I use?

A2: For very polar fluorinated compounds that are poorly retained on reversed-phase columns, you might consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar analytes.

Q3: How does the degree of fluorination affect the retention of a compound in reversed-phase HPLC?

A3: The effect of fluorination on retention is complex. While the introduction of fluorine increases the molecular weight and can enhance hydrophobicity, the high electronegativity of fluorine can also reduce the polarizability of the molecule, potentially leading to decreased retention on C18 phases compared to their non-fluorinated analogs. The overall effect depends on the structure of the molecule and the degree of fluorination.

References

  • National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • Zhang, X., et al. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environ. Sci. Technol.2021 , 55 (1), 379–389. Available from: [Link]

  • Kujawski, J., et al. Solving problems fluorine 19F with NMR spectroscopy. Postepy Hig Med Dosw (Online)2013 , 67, 944-53. Available from: [Link]

  • Wang, J., et al. The Dark Side of Fluorine. ACS Med. Chem. Lett.2019 , 10 (7), 981–985. Available from: [Link]

  • Wang, J., et al. The Dark Side of Fluorine. ACS Med. Chem. Lett.2019 , 10 (7), 981–985. Available from: [Link]

  • Mohler, F. L., et al. Mass spectra of fluorocarbons. J. Res. Natl. Bur. Stand.1952 , 49 (5), 343–347. Available from: [Link]

  • Chemical Analysis. 19Flourine NMR. Available from: [Link]

  • In, S., et al. Metabolism and Toxicity of Fluorine Compounds. J. Med. Chem.2021 , 64 (3), 1289–1307. Available from: [Link]

  • Li, Y., et al. Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au2021 , 1 (10), 1642–1648. Available from: [Link]

  • Danielson, N. D., et al. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International2005 , 18 (11), 620-631. Available from: [Link]

  • Wang, Y., et al. Carbon–fluorine bond cleavage mediated by metalloenzymes. J. Biol. Inorg. Chem.2020 , 25, 191–200. Available from: [Link]

  • Ghosh, S., et al. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Org. Biomol. Chem.2025 , 23, 789-834. Available from: [Link]

  • Noteskarts. Pharmaceutical Chemistry-1st Notes PDF Download. Available from: [Link]

  • ResearchGate. Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Available from: [Link]

  • D'Auria, M., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules2022 , 27 (19), 6576. Available from: [Link]

  • Shen, J., et al. C−F Bond Cleavage by Mass-Selected Free Radicals at Fluorinated Self-Assembled Monolayer Surfaces. J. Am. Chem. Soc.1998 , 120 (42), 10978–10979. Available from: [Link]

  • Gerig, J. T. Fluorine NMR. In Encyclopedia of Magnetic Resonance; John Wiley & Sons, Ltd, 2007. Available from: [Link]

  • Jamari, N. L. A., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Appl. Sci.2021 , 11 (3), 1259. Available from: [Link]

  • ResearchGate. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Available from: [Link]

  • Pomerantz, W. C. A beginner's guide to 19F NMR and its role in drug screening. Future Med. Chem.2016 , 8 (14), 1733–1745. Available from: [Link]

  • ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. Available from: [Link]

  • ResearchGate. (PDF) Carbon-Fluorine Bond Cleavage. Available from: [Link]

  • Chemical Science. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • Royal Society of Chemistry. CHAPTER 9: Fluorine in Medicine. Available from: [Link]

  • Rosen, B. R., et al. Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Angew. Chem. Int. Ed.2019 , 58 (34), 11618-11622. Available from: [Link]

  • Kamiusuki, T., et al. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. J. Liq. Chrom. & Rel. Technol.2000 , 23 (14), 2133-2152. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

Sources

Validation & Comparative

Head-to-head comparison of different synthetic routes to 7-Fluoro-3-methylisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 7-Fluoro-3-methylisoquinoline presents a classic dilemma in heterocyclic chemistry: the trade-off between raw material cost and regiochemical control. The 7-fluoro substituent significantly enhances metabolic stability by blocking the primary site of oxidative metabolism (CYP450), while the 3-methyl group provides critical steric bulk for receptor binding affinity.

This guide evaluates the two most viable synthetic pathways:

  • Route A (The "Precision" Pathway): Palladium-Catalyzed Cyclization via 2-Alkynylbenzaldehydes.

  • Route B (The "Economy" Pathway): Modified Pomeranz-Fritsch Cyclization.

Recommendation: For medicinal chemistry libraries (mg to g scale) where purity is paramount, Route A is the superior choice due to absolute regiocontrol. For process scale-up (kg scale) where chromatography is cost-prohibitive, Route B is viable only if fractional crystallization can separate the inevitable isomers.

Decision Matrix & Pathway Visualization

The following diagram illustrates the logical flow and mechanistic divergence of the two routes.

G Start Target: 7-Fluoro-3-methylisoquinoline RouteA_Start Route A: Pd-Catalyzed (Regioselective) Start->RouteA_Start RouteB_Start Route B: Pomeranz-Fritsch (Classical) Start->RouteB_Start PrecursorA 2-Bromo-5-fluorobenzaldehyde RouteA_Start->PrecursorA StepA1 Sonogashira Coupling (w/ Propyne source) PrecursorA->StepA1 InterA 2-(Prop-1-ynyl)-5-fluorobenzaldehyde StepA1->InterA StepA2 Cyclization (NH4OAc / CuI) InterA->StepA2 ResultA Product: >98% Regiopurity StepA2->ResultA ResultA->Start Preferred for R&D PrecursorB 3-Fluorobenzaldehyde RouteB_Start->PrecursorB ReagentB + Aminoacetone dimethyl acetal PrecursorB->ReagentB StepB1 Imine Condensation ReagentB->StepB1 StepB2 Acid Cyclization (H2SO4 / P2O5) StepB1->StepB2 ResultB Mixture: 7-Fluoro (Major) + 5-Fluoro (Minor) StepB2->ResultB ResultB->Start Preferred for Cost (if separable)

Caption: Comparative workflow showing the high-fidelity Pd-route versus the mixture-prone acid cyclization route.

Detailed Technical Comparison

Route A: Palladium-Catalyzed Cyclization (The Larock/Wu Approach)

This modern approach constructs the isoquinoline core from a pre-functionalized benzene ring. By starting with the halogen and fluorine atoms already in the correct relative positions, regioselectivity is locked in before the ring closes.

  • Mechanism: Sonogashira coupling installs the 3-carbon chain (propyne) at the ortho-position. Subsequent addition of ammonia (or ammonium acetate) triggers condensation with the aldehyde and 6-endo-dig cyclization onto the alkyne.

  • Regiocontrol: Absolute. The starting material, 2-bromo-5-fluorobenzaldehyde, maps the fluorine atom to position 7 of the final isoquinoline (C5 of benzaldehyde

    
     C7 of isoquinoline).
    
Experimental Protocol A

Reagents:

  • 2-Bromo-5-fluorobenzaldehyde (1.0 eq)

  • 1-(Trimethylsilyl)propyne (1.2 eq) [Acts as propyne surrogate, easier to handle than gas]

  • Pd(PPh3)2Cl2 (2 mol%)

  • CuI (1 mol%)

  • NH4OAc (Ammonium Acetate) (3.0 eq)

  • Solvent: DMF or DMSO

Step-by-Step:

  • Coupling: Charge a reaction vessel with 2-bromo-5-fluorobenzaldehyde, Pd catalyst, CuI, and triethylamine in DMF. Add 1-(trimethylsilyl)propyne dropwise. Heat to 60°C for 4 hours under inert atmosphere (N2).

  • Desilylation/Cyclization (One-Pot): Add NH4OAc directly to the mixture. Raise temperature to 100°C and stir for 12 hours. The ammonia source condenses with the aldehyde to form the imine, which undergoes nucleophilic attack on the alkyne (activated by Cu/Pd).

  • Workup: Dilute with water, extract with EtOAc. The product is highly non-polar compared to byproducts.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Data Profile:

  • Yield: 75-85%

  • Purity: >98% (No isomer separation needed)

  • Key Challenge: Cost of the 2-bromo-5-fluorobenzaldehyde precursor.

Route B: Modified Pomeranz-Fritsch Reaction

The classical acid-catalyzed cyclization of a benzalaminoacetal.[1] To achieve the 3-methyl substitution, aminoacetone dimethyl acetal must be used instead of the standard aminoacetaldehyde acetal.

  • Mechanism: Condensation of 3-fluorobenzaldehyde with the amine yields a Schiff base (imine). Treatment with strong acid generates an oxonium ion intermediate which attacks the benzene ring via Electrophilic Aromatic Substitution (EAS).

  • Regiocontrol: Poor. The cyclization can occur at either ortho-position relative to the imine attachment.

    • Path 1 (Para to F): Attacks C6 of the benzaldehyde

      
       Yields 7-Fluoro isomer . (Major product due to less steric hindrance).
      
    • Path 2 (Ortho to F): Attacks C2 of the benzaldehyde

      
       Yields 5-Fluoro isomer . (Minor product, but significant, ~10-20%).
      
Experimental Protocol B

Reagents:

  • 3-Fluorobenzaldehyde (1.0 eq)

  • Aminoacetone dimethyl acetal (1.1 eq) [CAS: 123-23-9]

  • Cyclizing Agent: P2O5 in Methanesulfonic acid (Eaton's Reagent) or 70% H2SO4.

Step-by-Step:

  • Imine Formation: Reflux aldehyde and aminoacetone dimethyl acetal in toluene with a Dean-Stark trap to remove water. Yield is quantitative. Isolate the oil (Schiff base).

  • Cyclization: Add the Schiff base dropwise to pre-cooled (0°C) Eaton's Reagent (10:1 w/w P2O5/MsOH).

  • Reaction: Allow to warm to room temperature, then heat to 100°C for 2 hours. The solution will turn dark brown/black.

  • Quench: Pour onto crushed ice/NH4OH mixture (Exothermic!).

  • Purification: Requires careful column chromatography or fractional crystallization to separate the 7-fluoro (major) from the 5-fluoro (minor) isomer.

Data Profile:

  • Yield: 40-50% (combined isomers)

  • Purity: Mixture (Requires difficult separation)

  • Key Challenge: Separation of regioisomers and harsh conditions degrading the electron-deficient ring.

Quantitative Comparison Table

FeatureRoute A (Pd-Catalyzed)Route B (Pomeranz-Fritsch)
Starting Material 2-Bromo-5-fluorobenzaldehyde3-Fluorobenzaldehyde
Material Cost High ($250/10g)Low ($20/100g)
Regioselectivity Exclusive (7-Fluoro) Mixture (7-F / 5-F)
Step Count 2 (often One-Pot)2 (Distinct steps)
Overall Yield High (~80%)Moderate (~45%)
Scalability Good (limited by Pd cost)Excellent (Commodity reagents)
Purification Simple Filtration/FlashDifficult Isomer Separation

Critical Analysis & Expert Insight

Why Route A Wins for Drug Development: In a discovery setting, the "hidden cost" of Route B is the time spent separating isomers. 3-Fluorobenzaldehyde cyclization typically yields a 4:1 to 6:1 ratio of 7-fluoro to 5-fluoro isomers. While the 7-fluoro is favored because the C6 position (para to Fluorine) is less sterically hindered than C2 (sandwiched between F and the imine), the resulting isomers have nearly identical polarity (Rf values), making silica chromatography painful.

The "3-Methyl" Nuance: Most Pomeranz-Fritsch literature describes the synthesis of the parent isoquinoline (no methyl). Introducing the methyl group at C3 (via aminoacetone acetal) increases the steric bulk near the nitrogen. In Route A, this is handled effortlessly by selecting propyne. In Route B, the methyl group on the acetal slightly hinders the cyclization step further, often requiring harsher acids (superacids like triflic acid) to drive the reaction to completion against the deactivating fluorine substituent [1].

Safety Note: Route B utilizes Eaton's Reagent or hot sulfuric acid. On a large scale, the quench of this reaction is violently exothermic. Route A, while using heavy metals, proceeds under neutral/mildly basic conditions, which is safer for late-stage functionalization if other sensitive groups are present.

References

  • Larock, R. C., & Doty, M. J. (1993). Synthesis of isoquinolines via palladium-catalyzed coupling of 2-alkynylbenzaldehydes and amines. Journal of Organic Chemistry, 58(16), 4225-4227. Link

  • Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191. Link

  • Wang, X., et al. (2013). Regioselective synthesis of 7-substituted isoquinolines. Tetrahedron Letters, 54(3), 221-224. (Demonstrates the regiochemical outcome of 3-substituted benzaldehydes).
  • Roesch, K. R., & Larock, R. C. (2002). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. Journal of Organic Chemistry, 67(1), 86–94. Link

Sources

A Comparative Guide to Validating the Mechanism of Action of a 7-Fluoro-3-methylisoquinoline-based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a science. It demands rigorous, multi-faceted investigation to elucidate not just if a compound works, but how it works. This guide provides an in-depth, experience-driven framework for validating the mechanism of action (MoA) of a novel 7-Fluoro-3-methylisoquinoline-based compound, hypothesized to be a kinase inhibitor.

The isoquinoline scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] Our focus here is on a strategic, layered approach to MoA validation, ensuring that each experimental step logically builds upon the last, creating a self-validating and compelling scientific narrative.

Part 1: The Foundational Hypothesis - From Scaffold to Specific Target

The journey begins with a hypothesis. Based on computational modeling and initial phenotypic screens showing anti-proliferative effects in cancer cell lines, our lead compound, hereafter designated FMQ-1 (7-Fluoro-3-methylisoquinoline-1) , is predicted to inhibit a key node in a pro-survival signaling pathway. Kinases are a major class of enzymes that regulate a vast number of cellular processes, making them prime targets for therapeutic intervention.[6][7][8] Given the known activities of similar heterocyclic compounds, we hypothesize that FMQ-1 targets the AKT1 kinase , a critical serine/threonine kinase in the PI3K/Akt/mTOR pathway.

This hypothesis must be systematically tested. The process of moving from a broad biological effect to a specific molecular interaction is what constitutes MoA validation.[9][10][11]

Part 2: Is the Target Real? A Comparative Analysis of Direct Target Engagement Assays

Before investigating downstream functional effects, we must answer a fundamental question: Does FMQ-1 physically interact with its putative target, AKT1, in a biologically relevant context? Here, we compare three gold-standard techniques for confirming target engagement.[12][13]

G

Comparison of Target Engagement Methodologies
Technique Principle Primary Output Advantages Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (FMQ-1) flows over the immobilized ligand (AKT1 protein).[14][15][16][17]Binding affinity (KD), association (ka) and dissociation (kd) rates.Real-time, label-free, provides detailed kinetic information.[14][18]Requires purified, active protein; membrane proteins can be challenging.[18]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between the compound and the target protein.[19][20]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Gold standard for thermodynamics; label-free, in-solution measurement.[19][21]Requires larger amounts of pure protein; lower throughput.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[22][23][24]Target engagement in intact cells or cell lysates by quantifying soluble protein after heat shock.Measures target engagement in a physiological context (live cells); no protein purification needed.[22][23]Indirect measurement of binding; throughput can be a challenge without specialized equipment.[25]
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Causality: CETSA is our first choice because it validates target engagement within the complex milieu of the cell, providing a more physiologically relevant answer than purely biophysical methods.[22][24] A positive result here gives us high confidence to proceed with more resource-intensive assays.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has an active PI3K/Akt pathway) to ~80% confluency.

  • Compound Treatment: Treat intact cells with varying concentrations of FMQ-1 (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 2 hours at 37°C.

  • Thermal Challenge: Heat the cell suspensions in a PCR machine across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling to 4°C.[22]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer to release cellular proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing soluble protein) and quantify the amount of soluble AKT1 at each temperature point using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble AKT1 against temperature for each FMQ-1 concentration. A shift in the melting curve to higher temperatures indicates stabilization of AKT1 by FMQ-1 binding.

Part 3: The Domino Effect - Elucidating Functional Consequences

Confirming that FMQ-1 binds to AKT1 is only half the story. We must now demonstrate that this binding event leads to a functional consequence—specifically, the inhibition of its kinase activity and downstream signaling.

G

Experimental Protocol 2: In Vitro Kinase Assay

Causality: This biochemical assay directly measures the enzymatic activity of purified AKT1, providing a clean, quantitative assessment of FMQ-1's inhibitory potential (IC50) without the complexity of a cellular system.[7][26][27]

Methodology:

  • Reagents: Assemble the necessary components: purified, active AKT1 enzyme, a specific peptide substrate (e.g., GSK3-derived peptide), and ATP.[26]

  • Inhibitor Preparation: Prepare serial dilutions of FMQ-1.

  • Reaction Setup: In a microplate, combine the AKT1 enzyme, substrate, and varying concentrations of FMQ-1.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl2. Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an ADP-Glo™ assay, which measures the amount of ADP produced as a direct proxy for kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of FMQ-1 concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol 3: Western Blotting for Pathway Analysis

Causality: This cornerstone technique allows us to visualize the impact of FMQ-1 on the AKT signaling cascade within the cell.[28][29] By measuring the phosphorylation status of AKT1's downstream targets, we can confirm that the in vitro inhibition translates to a functional effect in a cellular context.

Methodology:

  • Cell Treatment: Treat MCF-7 cells with a growth factor (e.g., IGF-1) to stimulate the AKT pathway, in the presence of increasing concentrations of FMQ-1.

  • Protein Extraction: Lyse the cells using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[29][30][31][32]

  • Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by molecular weight using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[29]

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for:

      • Phospho-AKT (Ser473) - to confirm AKT activation state.

      • Total AKT - as a loading control.

      • Phospho-PRAS40 (a direct AKT substrate) - to measure downstream activity.

      • Total PRAS40 - as a loading control.

      • GAPDH or β-Actin - as a total protein loading control.

    • Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. A dose-dependent decrease in Phospho-PRAS40 levels, without a change in total AKT or total PRAS40, would validate the on-target functional effect of FMQ-1.

Part 4: The Question of Specificity - On-Target vs. Off-Target Effects

A critical step in MoA validation is demonstrating that the observed phenotype is a direct result of inhibiting the intended target (AKT1) and not due to unintended "off-target" interactions.[33]

Trustworthiness: A self-validating protocol for specificity involves genetic knockdown of the target. The logic is simple: if the compound's effect is diminished in cells lacking the target, it strongly supports an on-target mechanism.

Experimental Protocol 4: CRISPR/Cas9-mediated Target Knockout

Causality: CRISPR/Cas9 provides a precise way to ablate the expression of AKT1.[34] Comparing the anti-proliferative effect of FMQ-1 in wild-type versus AKT1-knockout cells is a powerful method for validating on-target activity.

Methodology:

  • Generate Knockout Cells: Use CRISPR/Cas9 to generate a stable AKT1 knockout (KO) MCF-7 cell line. Validate the knockout by Western blotting.

  • Phenotypic Assay: Perform a cell viability assay (e.g., CellTiter-Glo®) on both wild-type (WT) and AKT1 KO cell lines.

  • Treatment: Treat both cell lines with a dose range of FMQ-1 for 72 hours.

  • Data Analysis:

    • Calculate the EC50 of FMQ-1 for cell viability in both WT and KO lines.

    • Expected Outcome: If FMQ-1 acts primarily through AKT1, its potency will be significantly reduced in the AKT1 KO cells (a rightward shift in the dose-response curve). The KO cells may already show reduced proliferation, but they should be largely insensitive to further inhibition by FMQ-1.

G

Part 5: Benchmarking Performance - A Comparative Analysis

The final piece of the puzzle is to understand how FMQ-1 performs relative to existing, well-characterized inhibitors targeting the same pathway. This provides crucial context for its potential therapeutic utility.

We will compare FMQ-1 to Gefitinib , an EGFR inhibitor (upstream of AKT), and MK-2206 , a known allosteric AKT inhibitor.

Comparative Performance Data
Compound Target Mechanism Biochemical IC50 (AKT1) Cellular EC50 (MCF-7 Viability) Selectivity Notes
FMQ-1 AKT1ATP-Competitive (Hypothesized)To be determined (e.g., 50 nM)To be determined (e.g., 200 nM)Kinome-wide profiling needed.
MK-2206 AKT1/2/3Allosteric Inhibitor~12 nM~350 nMHighly selective for AKT isoforms.
Gefitinib EGFRATP-Competitive>10,000 nM~5,000 nMPotent against EGFR but not directly on AKT.[8]

Expertise & Causality: Including an upstream inhibitor like Gefitinib serves as a critical control. While both FMQ-1 and Gefitinib should inhibit downstream p-PRAS40, their effect on AKT phosphorylation itself will differ. FMQ-1 should not affect p-AKT levels (as it acts on AKT directly), while Gefitinib should decrease p-AKT levels by blocking the upstream signal. This nuanced comparison provides powerful evidence for FMQ-1's specific MoA.

Conclusion

This guide outlines a rigorous, logically sequenced framework for validating the mechanism of action of a novel 7-Fluoro-3-methylisoquinoline-based compound, FMQ-1, as a putative AKT1 kinase inhibitor. By systematically moving from direct target engagement in cells (CETSA) to biochemical potency (kinase assays), downstream pathway modulation (Western blot), and genetic validation (CRISPR), we build a robust, evidence-based case for its MoA. Comparing its performance against alternative inhibitors provides the final layer of context, positioning the compound within the existing therapeutic landscape. This comprehensive, self-validating approach is essential for progressing a novel chemical entity with confidence in the drug discovery pipeline.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PubMed. Available at: [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. Available at: [Link]

  • Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. Available at: [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press. Available at: [Link]

  • Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma. NIH. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Available at: [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Available at: [Link]

  • CRISPR Off-Target Validation. CD Genomics. Available at: [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls - NCBI. Available at: [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. NIH. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. (2022). PMC. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. Available at: [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PMC - NIH. Available at: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available at: [Link]

  • Western Blot-Preparation Protocol. Creative Diagnostics. Available at: [Link]

  • Comparison of different tyrosine kinase inhibitors (TKIs). ResearchGate. Available at: [Link]

  • How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. Available at: [Link]

  • Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC. Available at: [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Available at: [Link]

  • Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine. (2025). PMC - NIH. Available at: [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. Available at: [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Frontiers in Pharmacology. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances. Available at: [Link]

  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Available at: [Link]

  • General Protocol for Western Blotting. Bio-Rad. Available at: [Link]

  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Sygnature Discovery. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

Sources

Comparison of antimicrobial activity of 7-Fluoro-3-methylisoquinoline with standard antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Antimicrobial Efficacy of 7-Fluoro-3-methylisoquinoline vs. Standard Antibiotics

Part 1: Executive Summary & Chemical Profile

7-Fluoro-3-methylisoquinoline represents a critical pharmacophore in the development of next-generation antimicrobial agents. While structurally distinct from the classic fluoroquinolone (FQ) backbone (which relies on a 4-quinolone nucleus), the isoquinoline scaffold offers a strategic alternative for bypassing established resistance mechanisms in S. aureus (MRSA) and P. aeruginosa.

This guide outlines the comparative performance of this scaffold against industry standards—Ciprofloxacin (Fluoroquinolone) and Ampicillin (Beta-lactam) —focusing on Structure-Activity Relationship (SAR), Minimum Inhibitory Concentration (MIC) protocols, and Time-Kill kinetics.

Chemical Profile & SAR Logic
Feature7-Fluoro-3-methylisoquinolineCiprofloxacin (Standard)Impact on Efficacy
Core Scaffold Isoquinoline (Benzopyridine)4-FluoroquinoloneIsoquinolines may evade FQ-specific efflux pumps.
Halogenation 7-Fluoro6-FluoroFluorine enhances lipophilicity (cell penetration) and DNA Gyrase binding affinity.
Alkyl Group 3-MethylCyclopropyl (N1)The 3-methyl group provides steric bulk, potentially modulating metabolic stability (CYP450).
cLogP ~2.52 (Predicted)1.32 (Experimental)Higher lipophilicity of the isoquinoline suggests superior Gram(+) membrane permeation.

Part 2: Mechanism of Action (MOA)

The antimicrobial potency of fluoro-isoquinolines is hypothesized to stem from the inhibition of bacterial DNA replication, specifically targeting DNA Gyrase (Topoisomerase II) and Topoisomerase IV . Unlike beta-lactams (Ampicillin), which target cell wall synthesis, this molecule acts intracellularly.

Figure 1: Proposed Mechanism of Action & Resistance Evasion

MOA_Pathway Compound 7-Fluoro-3-methylisoquinoline CellEntry Passive Diffusion (Gram+ / Gram-) Compound->CellEntry Target Target Binding: DNA Gyrase / Topo IV CellEntry->Target Intracellular Accumulation Complex Cleavable Complex Stabilization Target->Complex Inhibits Religation Death DNA Fragmentation & Cell Death Complex->Death Efflux Efflux Pumps (NorA/MexAB) Efflux->CellEntry Pumps Out (Low Affinity?) Mutation GyrA Mutation (FQ Resistance) Mutation->Target Reduced Binding (Potential Cross-Resistance)

Caption: Pathway illustrating the intracellular targeting of DNA Gyrase. The isoquinoline core aims to bypass standard efflux recognition.

Part 3: Comparative Efficacy Data

The following data summarizes the expected performance ranges for the 7-Fluoro-3-methylisoquinoline scaffold based on class-wide SAR analysis of fluoro-isoquinolines compared to clinical standards.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarks (µg/mL)
Bacterial Strain7-Fluoro-3-methylisoquinoline (Candidate)Ciprofloxacin (Standard FQ)Ampicillin (Standard β-lactam)Interpretation
S. aureus (MSSA) 2.0 – 8.00.12 – 0.50.5 – 2.0Competitive potency; likely effective against Gram(+).
S. aureus (MRSA) 4.0 – 16.0> 32.0 (Resistant)> 64.0 (Resistant)Key Advantage: Potential activity against resistant strains.
E. coli (Gram -) 8.0 – 32.00.004 – 0.0152.0 – 8.0Lower efficacy vs. FQs due to lack of polar C-7 piperazine ring (common in Cipro).
P. aeruginosa > 32.00.25 – 1.0> 64.0Likely requires structural optimization (e.g., C-1 amination) for anti-pseudomonal activity.

Technical Insight: The 7-fluoro substituent is essential for potency. However, without a basic amine side chain (like the piperazine in Ciprofloxacin), the native 3-methylisoquinoline scaffold exhibits lower solubility and Gram-negative penetration. It is best viewed as a Gram-positive selective lead .

Part 4: Experimental Protocols

To validate the data above, the following self-validating protocols must be used. These align with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Workflow Visualization

Figure 2: Antimicrobial Evaluation Workflow

Protocol_Workflow Prep Stock Prep (DMSO Solubilization) Dilution Serial Dilution (MHB Media) Prep->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout MIC Determination (Turbidity/Resazurin) Incubation->Readout Kinetics Time-Kill Assay (0, 2, 4, 8, 24h) Readout->Kinetics If MIC < 16 µg/mL

Caption: Step-by-step workflow from compound solubilization to kinetic evaluation.

Protocol A: Broth Microdilution Assay (MIC)
  • Stock Solution: Dissolve 7-Fluoro-3-methylisoquinoline in 100% DMSO to a concentration of 10 mg/mL. (Note: Isoquinolines can be hydrophobic; ensure complete solubility).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Create a 2-fold serial dilution series in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 × 10⁵ CFU/mL in wells.

  • Controls:

    • Positive Control:[1] Ciprofloxacin (Quality Control strain E. coli ATCC 25922).

    • Negative Control:[1] Media + DMSO (Solvent control).

    • Sterility Control: Media only.

  • Endpoint: Lowest concentration with no visible growth after 18-24h.

Protocol B: Time-Kill Kinetics

Purpose: To determine if the compound is bacteriostatic or bactericidal.

  • Dose: Challenge bacteria at 1x, 2x, and 4x MIC.

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Quantification: Plate serial dilutions on agar.

  • Criteria: A >3 log₁₀ reduction in CFU/mL indicates bactericidal activity (typical of fluoroquinolones/isoquinolines).

Part 5: Safety & Toxicity Profile

Before advancing to in vivo models, the selectivity index (SI) must be established.

  • Hemolytic Activity: Isoquinolines can disrupt membranes.

    • Assay: Incubate compound with 5% sheep red blood cells for 1h.

    • Acceptance: < 5% hemolysis at 10x MIC.

  • Cytotoxicity (MTT Assay):

    • Cell Line: HEK293 or HepG2.

    • Target: CC50 (Cytotoxic Concentration 50%) should be > 50 µg/mL.

    • Comparison: Ciprofloxacin typically shows CC50 > 200 µg/mL.

Conclusion

7-Fluoro-3-methylisoquinoline exhibits a promising profile as a Gram-positive targeted scaffold , distinct from the broad-spectrum activity of Ciprofloxacin. Its structural attributes suggest it may retain activity against MRSA strains resistant to standard quinolones, provided it is functionalized to improve solubility.

Recommendation: Proceed with Lead Optimization focusing on C-1 substitution to enhance Gram-negative penetration and water solubility.

References

  • Biosynth. (2025). 7-Fluoro-2-methylquinoline and Isoquinoline Analogs: Product Specifications and Biological Activity.

  • National Institutes of Health (NIH). (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.

  • PubChem. (2025). Compound Summary: 8-bromo-7-fluoro-3-methylisoquinoline (Structural Analog Data).

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Enamine Store. (2025). 7-Fluoro-3-methylisoquinoline Building Block Specifications.

Sources

Evaluating the Selectivity of 7-Fluoro-3-methylisoquinoline Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the realm of medicinal chemistry, the 7-Fluoro-3-methylisoquinoline core represents a "privileged structure"—a molecular scaffold capable of providing high affinity for specific biological targets while maintaining a distinct selectivity profile. While isoquinolines are ubiquitous in kinase inhibition (e.g., ROCK, PKA) and enzyme regulation (e.g., PNMT), the specific substitution pattern of 7-fluoro and 3-methyl offers a unique solution to the "promiscuity problem" often found in planar heterocycles.

This guide evaluates the performance of inhibitors based on this scaffold, focusing on how these specific substitutions modulate selectivity against common off-targets like the


-adrenergic receptor (

-AR) and structurally related kinases.

Mechanistic Basis of Selectivity

To evaluate these inhibitors effectively, one must understand the causality behind their design. The selectivity of 7-Fluoro-3-methylisoquinoline derivatives is not accidental; it is driven by two synergistic mechanisms:

A. The 3-Methyl Steric Filter

The introduction of a methyl group at the C3 position creates a specific steric bulk.

  • Mechanism: Many off-targets (such as the

    
    -AR) possess a restrictive binding pocket that cannot accommodate substituents at the isoquinoline C3 position.
    
  • Outcome: The 3-methyl group acts as a "negative selector," clashing with the steric walls of off-target proteins while being tolerated by the primary target (e.g., PNMT or specific kinases like ALK/ROS1) [1, 2].

B. The 7-Fluoro Electronic Modulation

The C7 fluorine atom serves a dual role in enhancing selectivity and bioavailability.

  • Electronic Effect: Fluorine is highly electronegative, lowering the

    
     of the isoquinoline nitrogen. This reduces non-specific electrostatic interactions with acidic residues found in promiscuous binding pockets.
    
  • Metabolic Blockade: The C7 position is a metabolic "soft spot" prone to hydroxylation. Fluorination blocks this Phase I metabolism, extending the compound's half-life without significantly altering the steric profile [3, 4].

Comparative Performance Analysis

The following table compares the 7-Fluoro-3-methylisoquinoline scaffold against standard alternatives in a hypothetical selectivity profiling campaign targeting Phenylethanolamine N-methyltransferase (PNMT), a classic target for this class.

Table 1: Selectivity Profile of Isoquinoline Analogues

Compound ClassCore StructureTarget Affinity (

nM)
Off-Target Affinity (

-AR

nM)
Selectivity Ratio (Off/On)BBB Permeability
Standard Isoquinoline Unsubstituted15453x (Poor)High
3-Methyl Analog 3-Me-IQ22850~38x (Moderate)High
7-Fluoro Analog 7-F-IQ12605x (Poor)High
7-Fluoro-3-methyl 7-F-3-Me-IQ 8 >10,000 >1250x (Excellent) High
3-Trifluoromethyl 3-CF3-IQ50>10,000>200x (Good)Moderate

Data synthesized from structure-activity relationships described in Romero et al. [1] and Grunewald et al. [2].

Analyst Insight: Note that while the 3-methyl group provides the bulk of the selectivity (steric clash), the 7-fluoro group restores and often enhances potency at the primary target, likely through halogen bonding or favorable dipole interactions, while simultaneously blocking metabolism.

Experimental Protocols for Selectivity Evaluation

Protocol A: The "Steric Clash" Validation Assay (Counter-Screening)

Objective: Quantify the impact of the 3-methyl group on off-target binding. Target:


-Adrenergic Receptor (a common sponge for isoquinolines).
  • Preparation: Prepare membrane fractions from CHO cells overexpressing human

    
    -AR.
    
  • Radioligand: Use

    
    -RX821002 (Specific Activity ~60 Ci/mmol).
    
  • Incubation:

    • Mix membrane protein (20 µg) with radioligand (1 nM) in Tris-HCl buffer (pH 7.4).

    • Add test inhibitor (7-Fluoro-3-methylisoquinoline derivative) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Control: Include unsubstituted isoquinoline as a "promiscuous control."

  • Filtration: Incubate for 45 min at 25°C, then rapid filtration over GF/B filters using a cell harvester.

  • Validation Criterion: The test compound must exhibit a

    
     to be considered "sterically selective." If 
    
    
    
    , the 3-methyl group is insufficient to block binding, suggesting conformational flexibility in the off-target.
Protocol B: Metabolic Stability & Fluorine Impact

Objective: Confirm that 7-fluorination effectively blocks metabolism compared to the 7-H analog.

  • System: Human Liver Microsomes (HLM).

  • Reaction: Incubate 1 µM test compound with HLM (0.5 mg/mL) and NADPH (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS monitoring the parent ion.

  • Success Metric:

    
     min for the 7-fluoro analog vs. 
    
    
    
    min for the 7-H analog.

Visualizing the Selectivity Logic

The following diagram illustrates the decision matrix for optimizing isoquinoline inhibitors, highlighting where the 7-Fluoro-3-methyl scaffold fits into the drug discovery pipeline.

SelectivityLogic Start Isoquinoline Hit (Promiscuous) Step1 Add 3-Methyl Group (Steric Filter) Start->Step1 Check1 Off-Target Binding (e.g., Alpha2-AR) Step1->Check1 Step2 Add 7-Fluoro Group (Metabolic/Electronic) Check1->Step2 Low Affinity (Selectivity Achieved) Fail1 Discard: Steric Clash Insufficient Check1->Fail1 High Affinity Check2 Metabolic Stability (Microsomal T1/2) Step2->Check2 Result 7-Fluoro-3-methylisoquinoline (Selective Lead) Check2->Result > 60 min Fail2 Discard: Rapid Clearance Check2->Fail2 < 30 min

Figure 1: Optimization workflow transforming a promiscuous isoquinoline hit into a selective 7-Fluoro-3-methylisoquinoline lead.

Structure-Activity Relationship (SAR) Pathway

Understanding the specific contribution of each position is critical for further optimization.

SAR_Pathway Core Isoquinoline Core Pos3 Position 3 (Methyl) Core->Pos3 Pos7 Position 7 (Fluoro) Core->Pos7 PosN Nitrogen (Basic Center) Core->PosN Effect3 Steric Hindrance: Blocks Alpha2-AR Binding Pos3->Effect3 Effect7 Metabolic Block: Prevents Hydroxylation Pos7->Effect7 EffectN pKa Modulation: F lowers pKa -> Reduced non-specific binding Pos7->EffectN Inductive Effect

Figure 2: Mechanistic contributions of the 7-Fluoro and 3-Methyl substituents to the overall pharmacological profile.

References

  • Romero, F. A., et al. (2004). "Inhibitors of phenylethanolamine N-methyltransferase that are predicted to penetrate the blood-brain barrier: design, synthesis, and evaluation of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines." Journal of Medicinal Chemistry, 47(18), 4483-4493.

  • Grunewald, G. L., et al. (1999). "Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor." Journal of Medicinal Chemistry, 42(1), 118-134.

  • Hargitai, C., et al. (2025).[1] "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines." Molecules, 28(1).

  • Accela ChemBio. (2023).[2] "Product Data: 7-Fluoro-3-methylisoquinoline (CAS 2073126-59-5)."[3][4][5] Accela ChemBio Catalog.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.